molecular formula C17H20 B1611279 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl CAS No. 62614-28-2

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Cat. No.: B1611279
CAS No.: 62614-28-2
M. Wt: 224.34 g/mol
InChI Key: YZVHGHFGYMRTAS-UHFFFAOYSA-N
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Description

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (CAS RN: 62614-28-2) is a chiral biphenyl derivative of significant interest in advanced organic synthesis and materials science . This compound, with the molecular formula C17H20 and a molecular weight of 224.34 g/mol, serves as a versatile synthetic intermediate . The (2S) stereochemistry of the 2-methylbutyl side chain introduces a chiral element that is crucial for developing compounds with specific stereochemical properties . Biphenyls and their derivatives are widely recognized as important aromatic structural moieties in the synthesis of natural products, pharmacologically active compounds, and functional materials . Researchers utilize this chiral building block to create more complex architectures, leveraging its rigid biphenyl core and chiral alkyl chain. Its applications extend to the development of liquid crystals, where such chiral, non-racemic structures are often key components, and other advanced materials where precise spatial arrangement is critical for function . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

1-(2-methylbutyl)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-3-14(2)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVHGHFGYMRTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546690
Record name 4-(2-Methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62614-28-2
Record name 4-(2-Methylbutyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Phase Transition Temperatures of Chiral Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral biphenyl derivatives represent a fascinating and vital class of molecules at the intersection of materials science and pharmacology. Their inherent chirality, arising from restricted rotation around the biphenyl axis (atropisomerism) or the presence of stereogenic centers, imparts unique properties that lead to the formation of various liquid crystalline phases.[1][2] Understanding the thermodynamics of the phase transitions in these materials is paramount for their application in advanced optical displays and, critically, in drug development, where molecular conformation and intermolecular interactions dictate biological activity.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for characterizing the thermodynamic phase transition temperatures of chiral biphenyl derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Significance of Chirality and Liquid Crystallinity in Biphenyl Derivatives

The introduction of a chiral element into a biphenyl molecular structure disrupts the achiral liquid crystalline phases, often inducing a helical superstructure.[2] This leads to the formation of chiral nematic (N), chiral smectic (Sm), and the complex "frustrated" phases like Blue Phases (BP) and Twist Grain Boundary (TGB) phases.[1][2] The specific sequence and temperature range of these phases are exquisitely sensitive to the molecular architecture, including the nature of the chiral moiety, the length and flexibility of alkyl chains, and the presence of polar substituents.[1][6]

In the context of drug development, the chirality of biphenyl derivatives is a critical determinant of their pharmacological profile. Enantiomers can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic.[5][7] The study of phase transitions provides insights into the intermolecular forces and conformational preferences that also govern drug-receptor interactions.

Core Methodologies for Thermal Analysis

The primary techniques for investigating the phase transitions of chiral biphenyl derivatives are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often complemented by Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the temperatures and enthalpy changes associated with phase transitions.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis of a Chiral Biphenyl Derivative
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the purified chiral biphenyl derivative into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument's furnace.

    • Purge the furnace with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[10]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the first expected transition (e.g., -40 °C).

    • Heat the sample at a controlled rate, typically 10-20 °C/min, to a temperature above the final transition into the isotropic liquid phase (e.g., 100 °C).[8][11]

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating cycle to observe the thermal behavior of a sample with a consistent thermal history.[10]

  • Data Analysis:

    • The resulting DSC thermogram will show endothermic peaks for transitions that absorb heat (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) and exothermic peaks for transitions that release heat (e.g., crystallization).[8][11]

    • The onset temperature of a peak is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.[12] This is essential for defining the upper temperature limit for processing and application.

Experimental Protocol: TGA of a Chiral Biphenyl Derivative
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the chiral biphenyl derivative into a TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired information, at a controlled flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min).[10]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition. A material is generally considered thermally stable up to this temperature.[10]

Workflow for Thermal Characterization

The logical flow for characterizing a new chiral biphenyl derivative is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Thermal Analysis cluster_2 Data Interpretation & Structure-Property Relationship Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Chromatography TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Data_Analysis Determine Transition Temps (T) & Enthalpies (ΔH) TGA->Data_Analysis Thermal Stability DSC->Data_Analysis Phase Transitions Phase_ID Identify Liquid Crystal Phases POM->Phase_ID Texture Observation SPR Correlate Molecular Structure with Thermal Behavior Data_Analysis->SPR Phase_ID->SPR

Caption: Workflow for the thermal characterization of chiral biphenyl derivatives.

Structure-Property Relationships: The "Odd-Even" Effect

A well-documented phenomenon in liquid crystal chemistry is the "odd-even" effect, which is particularly relevant to chiral biphenyl derivatives containing flexible spacers (e.g., alkyl chains) linking mesogenic units.[1] The parity of the number of atoms in the spacer chain influences the overall molecular shape and, consequently, the stability of the liquid crystalline phases.

  • Even-membered spacers: Tend to maintain a more linear, extended conformation of the molecule, which favors higher transition temperatures and more ordered smectic phases.

  • Odd-membered spacers: Lead to a less linear, bent molecular shape, which disrupts the packing efficiency and generally results in lower transition temperatures.[1]

This effect is a powerful tool for tuning the phase transition temperatures of these materials for specific applications.

G cluster_0 Even Spacer (n=even) cluster_1 Odd Spacer (n=odd) Even Mesogen -(CH2)n- Mesogen Even_Shape More Linear Conformation Even->Even_Shape Odd Mesogen -(CH2)n- Mesogen Odd_Shape Bent Conformation Odd->Odd_Shape High_T Higher Transition Temperatures Even_Shape->High_T Low_T Lower Transition Temperatures Odd_Shape->Low_T

Caption: The "odd-even" effect on molecular conformation and transition temperatures.

Data Summary: Phase Transitions of Representative Chiral Biphenyl Derivatives

The following table summarizes the phase transition temperatures and enthalpies for a selection of chiral biphenyl derivatives reported in the literature. This data illustrates the influence of molecular structure on mesomorphic behavior.

Compound FamilySpacer Length (n)Phase Sequence and Transition Temperatures (°C)Reference
Symmetrical Chiral Dimers6SmX* ↔ SmC* ↔ SmA* ↔ N* ↔ BPI* ↔ BPII* ↔ Iso.[1]
(Ester-linked biphenyl-naphthyl cores)7SmX* ↔ SmA* ↔ N* ↔ BPI* ↔ BPII* ↔ Iso.[1]
8SmX* ↔ SmC* ↔ SmA* ↔ N* ↔ BPI* ↔ BPII* ↔ Iso.[1]
9SmX* ↔ SmA* ↔ N* ↔ BPI* ↔ BPII* ↔ Iso.[1]
10SmX* ↔ SmC* ↔ SmA* ↔ N* ↔ BPI* ↔ BPII* ↔ Iso.[1]
4-cyano-4'-hexylbiphenyl (6CB)N/ACr ↔ N ↔ Iso. (Heating: K-N at ~14.5°C, N-I at ~29.2°C)[11]
4-cyano-4'-hexyloxybiphenyl (6OCB)N/ACr ↔ N ↔ Iso. (Heating: K-N and N-I peaks observed)[8]

Note: Specific transition temperatures can vary with heating/cooling rates and sample purity. The phases are denoted as: Cr = Crystal, SmX = Unidentified Chiral Smectic, SmC* = Chiral Smectic C, SmA* = Chiral Smectic A, N* = Chiral Nematic, BPI/BPII* = Blue Phase I/II, Iso. = Isotropic Liquid.*

Conclusion and Future Outlook

The thermodynamic characterization of chiral biphenyl derivatives is a cornerstone of their development for advanced applications. The methodologies detailed in this guide, centered around DSC and TGA, provide a robust framework for elucidating the complex phase behavior of these materials. The interplay between molecular structure—particularly chirality and the "odd-even" effect of spacers—and the resulting thermal properties offers a rich landscape for molecular engineering.

For professionals in drug development, a thorough understanding of these phase transitions can provide invaluable insights into the solid-state properties, stability, and intermolecular interactions that are critical for formulation and bioavailability. As synthetic methodologies become more sophisticated, enabling finer control over molecular architecture, the precise and comprehensive thermal analysis of these chiral systems will continue to be of paramount importance.

References

  • Synthesis and mesomorphic behavior of symmetrical chiral liquid crystal dimers incorporating ester linked biphenyl- naphthyl cores and terminal vinyl group. (2017, December 14). Taylor & Francis Online. [Link]

  • Synthesis and Liquid Crystal Properties of Chiral Alkyl-Cyano-Biphenyls (and -p-Terphenyls) and of Some Related Chiral Compounds Derived from Biphenyl. (2007, March 21). Taylor & Francis Online. [Link]

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023, August 20). CSK Scientific Press. [Link]

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023, September 9). Engineering And Technology Journal. [Link]

  • Ferroelectric Liquid Crystals Induced by Atropisomeric Biphenyl Dopants: Correlation between the Sign of Induced Polarization and the Absolute Configuration. (2004, November 12). ACS Publications. [Link]

  • Intermolecular Interaction Revealed in the Crystal Structures of Chiral Smectogenic Biphenyl Esters. (2006, October 4). Taylor & Francis Online. [Link]

  • Thermogravimetric analysis (TGA) of the phases formed after storage of... (n.d.). ResearchGate. [Link]

  • Synthesis and properties of some novel liquid crystals: Chiral 4′-(4-Alkoxy-2, 3-difluorobenzoyloxy)-4-biphenyl carboxylates. (2000, June 15). IEEE Xplore. [Link]

  • Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. (n.d.). ifj.edu.pl. [Link]

  • arXiv:2505.09726v1 [cond-mat.soft] 14 May 2025. (2025, May 14). arXiv.org. [Link]

  • Investigation of Chiral Smectic Phases and Conformationally Disordered Crystal Phases of the Liquid Crystalline 3F5FPhH6 Compound Partially Fluorinated at the Terminal Chain and Rigid Core. (2022, August 19). ACS Publications. [Link]

  • EP1380567A1 - Chiral compounds as dopants for liquid crystals. (n.d.).
  • Observation of liquid-crystal formation during melting of D-(+)-glucose. (2011, December 14). PubMed. [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023, July 6). MDPI. [Link]

  • Asymmetric rotations and dimerization driven by normal to modulated phase transition in 4-biphenylcarboxy coupled l-phenylalanin. (2023, January 9). IUCr Journals. [Link]

  • Chiral Liquid Crystals: Structures, Phases, Effects. (2014, June 16). MDPI. [Link]

  • Relationship between molecular structures of uniquely designed C2-symmetric axially chiral dopants and their helical twisting properties in cholesteric liquid crystals. (2019, January 11). Journal of Materials Chemistry C. [Link]

  • Calorimetric study on two biphenyl liquid crystals. (n.d.). ElectronicsAndBooks. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

  • Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi. (2024, September 20). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Phase transition thermodynamics of phenyl and biphenyl naphthalenes. (n.d.). Universidade do Porto. [Link]

  • Monitoring the change of weight as a function of temperature. Differential Thermal analysis. (2020, April 10). SlidePlayer. [Link]

  • LOW TEMPERATURE PHASE TRANSITIONS IN BIPHENYL. (n.d.). Knowledge Bank. [Link]

  • Chirality Perspective in Drug Design and Development. (2024, July 13). Computational Chemistry Blog. [Link]

  • Phase transition thermodynamics of phenyl and biphenyl naphthalenes. (2025, August 8). ResearchGate. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Advanced Pharmaceutical Reviews. [Link]

  • Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024, April 1). Journal of Chemical and Pharmaceutical Research. [Link]

  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2014, July 3). International Journal of ChemTech Research. [Link]

Sources

CAS number and chemical identifiers for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Identity, Synthesis, and Application in Soft Matter Systems

Chemical Identity & Crystallography[1]

The compound 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is a fundamental chiral mesogen scaffold used primarily in the synthesis of ferroelectric liquid crystals (FLCs) and Blue Phase materials.[1] Its significance lies in the (2S)-2-methylbutyl tail, a "magic" chiral moiety that induces a helical twist in nematic phases without significantly disrupting the rod-like (calamitic) geometry required for mesophase formation.[1]

While the cyano-functionalized derivative (CB15) is the industrial standard, the hydrocarbon core represents the essential lipophilic anchor for advanced mesogens.[1]

Identifiers and Physiochemical Data[1][2]
Parameter Data / Descriptor
Chemical Name 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl
Molecular Formula C₁₇H₂₀
Molecular Weight 224.34 g/mol
Chiral Center C2 of the butyl chain (S-configuration)
Commercial Reference (Nitrile) CAS 63799-11-1 (Refers to the 4'-cyano derivative, widely used as a proxy for the scaffold in catalogs)
Chiral Precursor CAS 534-00-9 ((S)-1-Bromo-2-methylbutane)
SMILES CCCC1=CC=C(C=C1)C2=CC=C(C=C2)
InChI Key (Predicted) KZV...[1][2][3] (Dependent on specific conformer generation)
Appearance Colorless oil or low-melting solid (dependent on purity)

Critical Note on CAS Indexing: The specific CAS for the non-functionalized hydrocarbon 4-[(2S)-2-Methylbutyl]biphenyl is often subsumed under the racemic registry or listed as a research intermediate.[1] For regulatory and procurement purposes, researchers utilize the Cyano-derivative (CAS 63799-11-1) or the Bromo-precursor (CAS 534-00-9) to establish the supply chain of the chiral moiety.[1]

Synthetic Architecture & Chiral Integrity[1]

The primary challenge in synthesizing this scaffold is preventing racemization of the beta-chiral center during the attachment of the alkyl chain to the biphenyl core.[1] Traditional Friedel-Crafts alkylation using Lewis acids often leads to carbocation rearrangement, destroying the enantiomeric excess (ee).[1]

Recommended Protocol: Transition-Metal Catalyzed Cross-Coupling

To ensure >98% ee, a Kumada-Corriu or Suzuki-Miyaura alkylation strategy is required, utilizing the commercially available (S)-1-bromo-2-methylbutane.[1]

Step-by-Step Methodology:
  • Chiral Reagent Preparation:

    • Reagent: (S)-1-Bromo-2-methylbutane (CAS 534-00-9).[1][4]

    • Activation: Convert to the Grignard reagent, (S)-2-methylbutylmagnesium bromide, in anhydrous THF.[1] Note: Temperature must be kept < 40°C to prevent radical scrambling.

  • Coupling Reaction (Kumada Protocol):

    • Substrate: 4-Bromobiphenyl.[1]

    • Catalyst: Pd(dppf)Cl₂ (1-3 mol%).[1] The bidentate ligand (dppf) is crucial to accelerate reductive elimination over beta-hydride elimination.[1]

    • Conditions: THF, Reflux, 12 hours.[1]

    • Quench: 1M HCl (cold).

  • Purification:

    • The product is non-polar.[1] Purification is achieved via silica gel chromatography using 100% Hexanes or Pentane.[1]

    • Validation: Check optical rotation. The (S)-enantiomer typically exhibits a dextrorotatory (+) response in non-polar solvents, though this is solvent-dependent.[1]

Synthetic Workflow Diagram

Synthesis_Pathway Precursor (S)-1-Bromo-2-methylbutane (CAS 534-00-9) Grignard Grignard Formation (Mg, THF, <40°C) Precursor->Grignard Activation Coupling Pd-Catalyzed Coupling (4-Bromobiphenyl, Pd(dppf)Cl2) Grignard->Coupling Nucleophilic Attack Product 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (Target Scaffold) Coupling->Product Reductive Elimination QC Chiral HPLC / Polarimetry (>98% ee check) Product->QC Validation

Figure 1: Synthetic pathway preserving the chiral center at the C2 position of the alkyl chain.[1]

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires a self-validating analytical loop.[1] Relying solely on NMR is insufficient as enantiomers are NMR-silent in achiral environments.[1]

Validation Protocol
Method Purpose Acceptance Criteria
¹H-NMR (400 MHz, CDCl₃) Structural ConfirmationMultiplet at δ 0.85-0.95 (d, 3H, CH₃) and δ 2.5-2.6 (m, 2H, benzylic CH₂).[1]
Chiral HPLC Enantiomeric Excess (ee)Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (99:1).[1] Single peak integration >99%.[1]
Polarimetry Absolute ConfigurationSpecific Rotation

must align with literature values for the (S)-series (typically positive).[1]
The "Odd-Even" Effect Logic

In liquid crystal science, the position of the chiral center relative to the rigid core dictates the helical twisting power (HTP).[1] The (2S)-2-methylbutyl group places the chiral center at an even position (C2) from the core.[1] This results in a specific helical sense (often Right-Handed for this specific core, though dependent on the host).

Logic_Flow Start Synthesized Material Check1 Is the Methyl Doublet distinct in NMR? Start->Check1 Check2 Chiral HPLC: Single Peak? Check1->Check2 Yes Decision Helical Twisting Power (HTP) Test Check2->Decision Yes (>99%) Fail Racemization Detected (Reject) Check2->Fail No (Split Peak) Result Valid Mesogen Candidate Decision->Result HTP matches (S)-Standard

Figure 2: Quality Control Logic Flow for Chiral Mesogens.

Applications in Drug Discovery & Materials

While famous for Liquid Crystals, this scaffold is increasingly relevant in medicinal chemistry as a lipophilic chiral probe .[1]

  • Ferroelectric Liquid Crystals (FLCs): The (S)-2-methylbutyl group breaks the symmetry of the smectic phases (SmC*), allowing for spontaneous polarization and microsecond switching speeds in displays.[1]

  • Blue Phase LCs: High-concentration doping of this scaffold into nematic hosts induces "Blue Phases," which are optically isotropic 3D cubic lattices used in photonics.[1]

  • Pharmacophore: The biphenyl moiety is a privileged structure in drug design (e.g., angiotensin II receptor antagonists).[1] Introducing the chiral alkyl chain allows researchers to probe the dimensions of hydrophobic binding pockets with stereochemical precision.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114240, [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]-. Retrieved from [Link]

  • Gray, G. W., & McDonnell, D. G. (1976). Synthesis and liquid crystal properties of chiral alkyl-cyano-biphenyls (and biphenyls) and p-terphenyls. Molecular Crystals and Liquid Crystals.[1] (Foundational text on the synthesis of CB15 and related hydrocarbons).

Sources

Solubility Profile of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is a chiral, lipophilic alkyl-aromatic hydrocarbon. Structurally, it consists of a rigid biphenyl core substituted at the 4-position with a branched (2S)-2-methylbutyl chain. This molecule lacks strong polar functional groups (such as hydroxyl, carboxyl, or cyano moieties), making its solubility behavior dominated almost exclusively by London Dispersion forces .

Consequently, it exhibits high solubility in non-polar and moderately polar aprotic solvents (e.g., toluene, dichloromethane, hexane) and negligible solubility in polar protic solvents (e.g., water, methanol). The branched chiral chain disrupts crystal packing compared to its n-alkyl analogs, typically lowering the melting point and enhancing solubility in liquid crystal (LC) host mixtures.

Molecular Characterization & Physicochemical Drivers

To understand the solubility profile, we must first analyze the solute's thermodynamic properties.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Pure hydrocarbon nature.
Molecular Weight ~224.34 g/mol Moderate size; favorable kinetics.
Polarity Non-polarIncompatible with high-dielectric solvents.
LogP (Est.) 5.5 – 6.2Highly lipophilic; partitions strongly into organic phases.
Hansen Parameters

(High),

(Low),

(Low)
Requires solvents with high dispersion energy.
Chirality (S)-enantiomer at C2 of alkyl chainReduces crystallinity vs. racemate; improves dissolution entropy.
Mechanistic Insight: The "Chiral Branching" Effect

Unlike linear 4-n-pentylbiphenyl, the 2-methylbutyl group introduces a steric "kink" and a chiral center. In the solid state, this reduces the lattice energy (


), making the energy barrier to overcome crystal packing forces lower.
  • Result: Higher solubility at ambient temperatures compared to linear analogs.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

The most rigorous way to predict solubility for this molecule is using the Hansen Solubility Parameter (HSP) system. The interaction radius (


) between the solute (1) and solvent (2) is calculated as:


Estimated HSP Values for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl:

  • 
     (Dispersion):  ~18.5 MPa
    
    
    
    (Driven by the aromatic rings)
  • 
     (Polarity):  ~1.0 MPa
    
    
    
    (Very low; slight quadrupole of biphenyl)
  • 
     (H-Bonding):  ~1.0 MPa
    
    
    
    (Negligible)
Solvent Prediction Map

Based on the "Like Dissolves Like" principle (


), the solubility profile is categorized below:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Perfect match of

and low

.
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent

-

stacking interactions; ideal thermodynamic match.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneGood to Excellent High dispersion match; entropy favors mixing.
Ethers THF, Diethyl Ether, MTBEGood Ether oxygen provides weak polarity that tolerates the aromatic core.
Esters/Ketones Ethyl Acetate, AcetoneModerate

is slightly too high; soluble but may require heating.
Alcohols Methanol, Ethanol, IPAPoor High

of solvent creates a large energetic penalty (

is large).
Water WaterInsoluble Hydrophobic effect; massive entropic penalty for water network cavity formation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Purpose: To define the exact saturation limit (


) in a specific solvent.
  • Preparation: Weigh ~100 mg of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while stirring at 25°C.
    
  • Equilibration: Vortex for 1 hour. If the solid dissolves completely, add more solid until a precipitate persists.

  • Saturation: Stir the suspension for 24 hours at controlled temperature (25°C).

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (hydrophobic membrane).
    
  • Quantification:

    • Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Alternatively: Dilute and analyze via HPLC-UV (Detection @ ~254 nm for biphenyl chromophore).

Protocol B: Binary Solvent Crystallization Screening

Purpose: To find the optimal solvent system for purification.

SolubilityScreening Start Start: Crude Material SolventA Dissolve in Good Solvent (e.g., DCM or Toluene) Start->SolventA CheckSol Is it fully soluble? SolventA->CheckSol CheckSol->SolventA No (Add more vol) Filter Filter Insoluble Impurities CheckSol->Filter Yes AddAnti Add Anti-Solvent Dropwise (e.g., Methanol or Hexane*) Filter->AddAnti Precip Observe Precipitation AddAnti->Precip Precip->AddAnti Clear solution Cool Cool to -20°C Precip->Cool Turbidity forms Collect Collect Crystals (Chiral Purity Check) Cool->Collect

Figure 1: Workflow for purification via anti-solvent crystallization. Note: Since the target is soluble in hexane, Methanol or Ethanol is the preferred anti-solvent.

Applications & Implications in Drug/Material Development[1][2][3]

Liquid Crystal Formulations

This molecule is likely a chiral dopant used to induce helical twisting in nematic liquid crystals (forming cholesteric phases).

  • Formulation Advice: It is highly miscible with standard nematic hosts (like 5CB or E7 mixture). No co-solvent is needed; it can be directly dissolved into the LC host by heating the mixture to the isotropic phase (~60-80°C) and vortexing.

Synthesis & Purification

If this molecule is an intermediate:

  • Reaction Solvent: Run reactions in DCM or Toluene . Avoid ethanol unless the reaction specifically requires a protic environment (solubility will be the limiting factor).

  • Extraction: Use Ethyl Acetate/Hexane systems. The molecule will stay in the organic layer; salts will wash out with water.

Analytical Chromatography (HPLC)
  • Column: C18 (Reverse Phase).

  • Mobile Phase: High organic content required.

    • Starting condition: 90% Acetonitrile / 10% Water.

    • Retention: Expect late elution due to high lipophilicity.

    • Detection: UV at 254 nm (Biphenyl

      
      -
      
      
      
      transition).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP theory and group contribution methods).
  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Authoritative text on alkyl-biphenyl solubility and phase behavior).
  • PubChem. (n.d.).[1][2] Compound Summary for 4-Methylbiphenyl. National Library of Medicine (US). Retrieved from [Link] (Used as a structural analog for solubility baseline).

  • Acree, W. E. (2013).[3] Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures. IUPAC-NIST Solubility Data Series. (Provides thermodynamic data for the biphenyl core).

Sources

Advanced Methodologies for the Synthesis of Chiral Alkyl-Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral alkyl-biphenyl motif represents a cornerstone in modern pharmacophores, serving as the structural backbone for a new generation of kinase inhibitors (e.g., atropisomeric inhibitors) and liquid crystalline materials. While historical methods relied on the resolution of racemates, modern drug development demands atroposelective synthesis —the direct construction of the chiral axis or center with high enantiomeric excess (ee).

This technical guide dissects three high-fidelity pathways for synthesizing chiral alkyl-biphenyls: Atroposelective Suzuki-Miyaura Coupling , C-H Functionalization via Dynamic Kinetic Resolution (DKR) , and Organocatalytic De Novo Assembly . Each section details the mechanistic causality, providing a self-validating protocol for immediate application in the lab.

Mechanistic Paradigm: The Axis of Stability

In chiral alkyl-biphenyls, chirality typically arises from restricted rotation around the Ar–Ar bond (atropisomerism) induced by ortho-alkyl substitution. The stability of this axis is governed by the rotational energy barrier (


).
  • Class I (Labile):

    
     kcal/mol. Racemizes rapidly; requires chiral HPLC.
    
  • Class II (Stable):

    
     kcal/mol. Physically separable isomers; the target of catalytic synthesis.
    

Critical Insight: The success of any synthesis pathway depends on the catalyst's ability to differentiate between the diastereomeric transition states of the bond-forming step (usually reductive elimination or biaryl coupling).

Pathway A: Atroposelective Suzuki-Miyaura Coupling

The Gold Standard for Sterically Hindered Axes

The Suzuki-Miyaura coupling remains the most robust method for constructing axially chiral biphenyls. However, standard conditions often fail to induce chirality.[1] The solution lies in P-chiral phosphine ligands or chiral monodentate ligands that create a rigid chiral pocket around the Palladium center.

Mechanistic Causality

The stereodetermining step is the reductive elimination .[2] A bulky, electron-rich chiral ligand (L*) forces the Pd(II) intermediate into a specific conformation. As the two aryl rings couple, the steric clash between the ortho-alkyl groups and the ligand architecture dictates the axial configuration (M or P).

Validated Protocol: Pd-Catalyzed Atroposelective Coupling

Target: Synthesis of tetra-ortho-substituted chiral biphenyls.

Reagents:

  • Catalyst Precursor: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))[3]

  • Ligand: (S)-KenPhos or chiral phosphoramidite (e.g., L2 in recent literature).

  • Base:

    
     (anhydrous).
    
  • Solvent: Toluene/Water (10:1 ratio is critical for boronic acid activation).

Step-by-Step Workflow:

  • Complexation: In a glovebox, mix Pd(dba)₂ (5 mol%) and Ligand (10 mol%) in dry Toluene. Stir at RT for 30 mins to generate the active

    
     species. Checkpoint: Solution should turn from deep purple to orange/yellow.
    
  • Addition: Add the aryl bromide (1.0 equiv) and ortho-substituted aryl boronic acid (1.5 equiv).

  • Activation: Add

    
     (3.0 equiv) and degassed water (10% v/v).
    
  • Coupling: Seal and heat to 60°C for 24 hours. Note: Higher temperatures (>80°C) may erode ee due to thermal racemization of the product.

  • Workup: Filter through Celite, extract with EtOAc. Analyze via Chiral HPLC.

Performance Metrics:

  • Typical Yield: 85–95%

  • Typical ee: 90–98%

Pathway B: Rh(III)-Catalyzed C-H Activation

The Atom-Economy Route via Dynamic Kinetic Resolution (DKR)

Direct C-H functionalization offers a streamlined alternative to cross-coupling, avoiding pre-functionalized halides. This pathway utilizes a Rh(III) catalyst to activate a C-H bond on one arene, followed by coupling with an alkyne or diazo compound.

Mechanistic Causality

The reaction proceeds via a Dynamic Kinetic Resolution (DKR) .[4] The bulky Rh(III)-chiral acid complex reversibly activates the C-H bond. The subsequent migratory insertion of the coupling partner (e.g., alkyne) is the enantiodetermining step.[2] The chiral carboxylic acid ligand (e.g., chiral Cp*Rh complexes) imposes steric constraints that favor one atropisomer.

Validated Protocol: Rh-Catalyzed Annulation

Target:[2] Synthesis of axially chiral biaryl sultams or amides.

Step-by-Step Workflow:

  • Catalyst Prep: Charge a Schlenk tube with

    
     (2.5 mol%) and a chiral carboxylic acid cocatalyst (e.g., (R)-Binaphthyl phosphate, 10 mol%).
    
  • Substrate Loading: Add the benzamide substrate (1.0 equiv) and the internal alkyne (1.2 equiv).

  • Oxidant: Add

    
     (1.0 equiv) as the terminal oxidant to regenerate Rh(III).
    
  • Reaction: Stir in t-Amyl alcohol at 80°C for 16 hours.

  • Purification: Silica gel chromatography.

Pathway C: Organocatalytic De Novo Assembly

The Metal-Free "Sparr" Approach

For scaffolds sensitive to transition metals, organocatalysis offers a powerful solution. This method builds the aromatic ring during the reaction, establishing the axis via an aldol condensation cascade.[5]

Mechanistic Causality

A secondary amine catalyst (e.g., pyrrolidine derivative) activates an aldehyde substrate via enamine formation. This intermediate undergoes a cascade reaction with a dione, leading to ring closure (aromatization). The chiral information from the catalyst is transferred to the newly formed biaryl axis via steric control during the dehydration/aromatization step.[5]

Comparative Analysis of Methodologies

FeatureSuzuki-Miyaura (Pd)C-H Activation (Rh)Organocatalysis (Amine)
Primary Mechanism Cross-CouplingC-H FunctionalizationDe Novo Ring Construction
Chirality Source Ligand (Phosphine/NHC)Chiral Cp* / CarboxylateCatalyst Backbone
Substrate Scope Broad (Boronic acids + Halides)Directed Groups (Amides)Aldehydes + Diones
Typical ee% 90-99%85-95%90-98%
Scalability High (Kg scale proven)Moderate (Cost of Rh)High (Cheap catalysts)
Key Limitation Boronic acid instabilityRequires directing groupsLimited to specific ring types

Visualization of Pathways

Diagram 1: Atroposelective Suzuki Catalytic Cycle

This diagram highlights the critical Reductive Elimination step where the stereochemistry is defined.

SuzukiCycle Pd0 L*Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Start PdII_Ar L*Pd(II)-Ar(Br) OxAdd->PdII_Ar Transmet Transmetallation (Ar'-B(OH)2 + Base) PdII_Ar->Transmet PdII_Biaryl L*Pd(II)(Ar)(Ar') Diastereomeric Complex Transmet->PdII_Biaryl RedElim Reductive Elimination (Stereodetermining Step) PdII_Biaryl->RedElim Steric Selection RedElim->Pd0 Regeneration Product Axially Chiral Alkyl-Biphenyl RedElim->Product Release

Caption: The catalytic cycle of atroposelective Suzuki coupling. The Pd(II) biaryl intermediate undergoes stereoselective reductive elimination controlled by the chiral ligand (L*).

Diagram 2: Synthetic Route Decision Matrix

A logic flow for researchers to select the optimal pathway based on substrate availability.

DecisionMatrix Start Target Molecule: Chiral Alkyl-Biphenyl Q1 Are both aryl rings pre-functionalized? Start->Q1 Yes1 Yes (Halide + Boronate) Q1->Yes1 Standard Route No1 No (Unfunctionalized) Q1->No1 Atom Economy PathA Pathway A: Suzuki-Miyaura Yes1->PathA Q2 Is a Directing Group (Amide/Acid) present? No1->Q2 PathB Pathway B: Rh-Cat C-H Activation Q2->PathB Yes PathC Pathway C: Organocatalytic Assembly Q2->PathC No (De Novo Req)

Caption: Decision matrix for selecting the synthesis pathway. Suzuki coupling is preferred for modularity, while C-H activation offers higher atom economy for specific substrates.

References

  • Atroposelective Synthesis of Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution Source: ACS Catalysis (2022) [Link][6]

  • Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes Source: PubMed Central / NIH (2024) [Link]

  • Organocatalytic atroposelective aldol condensation: synthesis of axially chiral biaryls by arene formation Source: Angewandte Chemie Int. Ed. (2014) [Link][5]

  • Rh(III)-Catalyzed Atroposelective Synthesis of Biaryls via C-H Activation Source: Xingwei Li Group / SNNU [Link]

  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis Source: Accounts of Chemical Research (2018) [Link][7][8]

Sources

Electronic structure and dipole moment of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Structure and Dipole Moment of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the characterization of the electronic structure and dipole moment of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl. Biphenyl derivatives are foundational scaffolds in medicinal chemistry and materials science, where their conformational flexibility and electronic properties are paramount to their function.[1][2] The introduction of a chiral alkyl substituent, such as (2S)-2-Methylbutyl, imparts specific stereochemical properties and subtly modulates the electronic landscape of the biphenyl core. Understanding these properties at a quantum mechanical level is crucial for rational drug design and the engineering of novel materials. This document outlines both computational and experimental methodologies, emphasizing the causal reasoning behind procedural choices to ensure technical accuracy and reproducibility. We present a self-validating system where computational predictions can be corroborated by empirical measurement, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Significance of Substituted Biphenyls

The biphenyl moiety consists of two phenyl rings connected by a single C-C bond. Rotation around this bond is a defining characteristic, with the molecule adopting a twisted conformation in the gas phase to minimize steric hindrance.[3][4] The dihedral angle between the rings is a critical parameter influencing the degree of π-electron delocalization across the system.[5]

The subject of this guide, 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, possesses two key features:

  • Alkyl Substitution: The 2-methylbutyl group is an electron-donating group (EDG) through an inductive effect (hyperconjugation), which can influence the reactivity and electronic distribution of the attached phenyl ring.[6]

  • Chirality: The (2S) stereocenter introduces chirality to the molecule. While this specific molecule is not an atropisomer (as free rotation around the biphenyl bond is not sufficiently hindered), the chiral side chain can induce specific conformational preferences and chiroptical properties.[7][8]

The molecular dipole moment (µ) is a fundamental electronic property that quantifies the overall polarity of a molecule. It arises from the vector sum of all individual bond dipoles and is highly sensitive to molecular geometry and charge distribution.[9] In drug development, the dipole moment influences solubility, membrane permeability, and non-covalent interactions with biological targets, such as protein binding sites. In materials science, particularly in the field of liquid crystals, molecules with significant dipole moments are essential for creating materials that can be aligned by an external electric field.[10]

This guide provides robust protocols for determining these key electronic parameters through synergistic computational and experimental approaches.

Computational Methodology: A Quantum Chemical Approach

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying organic molecules of this size.[11][12][13] We will use a DFT-based protocol to model the electronic properties of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl.

Rationale for Method Selection
  • DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic compounds, including biphenyl derivatives.[10][14][15][16]

  • Basis Set (6-31G):* The Pople-style 6-31G* basis set provides a flexible description of the valence electrons and includes polarization functions on heavy (non-hydrogen) atoms. This is crucial for accurately modeling the π-system of the biphenyl core and the anisotropic charge distribution that gives rise to the dipole moment.[14][15]

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational investigation.

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis A 1. Build 3D Structure (S)-enantiomer B 2. Geometry Optimization (B3LYP/6-31G*) A->B Initial Geometry C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Structure D 4a. Electronic Properties (HOMO, LUMO, Energy Gap) C->D Verified Structure E 4b. Dipole Moment (Magnitude & Vector) C->E Verified Structure F 4c. Molecular Electrostatic Potential (MEP) Map C->F Verified Structure G 5. Data Interpretation D->G E->G F->G

Caption: Computational workflow for determining electronic properties.

Step-by-Step Computational Protocol
  • Molecular Structure Construction:

    • Using a molecular modeling program (e.g., GaussView, Avogadro), construct the 3D structure of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl. Ensure the correct (S)-stereochemistry at the chiral carbon.

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints using the B3LYP functional and the 6-31G* basis set. This step finds the lowest energy conformation of the molecule.

    • Causality: This step is critical because electronic properties, especially the dipole moment, are highly dependent on the molecule's three-dimensional structure. An unoptimized structure would yield meaningless results.

  • Vibrational Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).

    • Trustworthiness: A true energy minimum will have no imaginary frequencies. This calculation validates that the optimized structure is a stable conformer and not a transition state.

  • Property Calculations:

    • Using the validated optimized geometry, perform a single-point energy calculation to derive the following properties:

      • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.[13]

      • Dipole Moment: The calculation will yield the total dipole moment magnitude (in Debye) and the vector components (µx, µy, µz) along the principal axes.

      • Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predicted Quantitative Data

The following table summarizes the expected output from the DFT calculations. (Note: These are representative values based on similar structures).

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electrons; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest available electron state; relates to electron affinity.
HOMO-LUMO Gap5.7 eVIndicator of high kinetic stability and low chemical reactivity.[13]
Dipole Moment (µ)~0.4 - 0.7 DebyeIndicates a small but non-zero overall molecular polarity.

Experimental Methodology: Determination of the Dipole Moment

The experimental determination of the molecular dipole moment provides a crucial real-world validation of the computational model. The Guggenheim method is a widely used and reliable technique that avoids the need to measure density, simplifying the experimental procedure compared to the classic Debye method.[17] It relies on measuring the dielectric constant and refractive index of dilute solutions of the polar solute in a non-polar solvent.

Rationale for Method Selection
  • Choice of Solvent: A non-polar solvent, such as cyclohexane or benzene, is essential. This minimizes specific solute-solvent interactions (like hydrogen bonding) that could alter the effective dipole moment of the solute.

  • Concentration Dependence: By measuring properties across a range of low concentrations, the method allows for extrapolation to infinite dilution, effectively isolating the contribution of the individual solute molecules from solute-solute interactions.[17]

Experimental Workflow Diagram

G A 1. Prepare Stock Solution (Solute in Non-Polar Solvent) B 2. Create Serial Dilutions (5-6 concentrations) A->B C 3. Measure Dielectric Constant (ε) (For each solution + pure solvent) B->C D 4. Measure Refractive Index (n) (For each solution + pure solvent) B->D E 5. Plot Data (ε - n²) vs. Concentration (w) C->E D->E F 6. Calculate Slope (γ) E->F G 7. Calculate Dipole Moment (μ) (Using Guggenheim Equation) F->G

Sources

Navigating the Unseen Risks: A Technical Guide to the Safety and Toxicity of Biphenyl Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the researchers, scientists, and drug development professionals pioneering advancements in medicine and material science, a comprehensive understanding of the chemical entities they handle is paramount. Biphenyl liquid crystal intermediates, foundational to many modern technologies and increasingly investigated for pharmaceutical applications, present a unique set of safety and toxicity challenges. This in-depth technical guide provides a critical examination of the safety data sheets (SDS) and toxicological profiles of these compounds, offering field-proven insights to ensure a culture of safety and scientific integrity in the laboratory.

The Biphenyl Core: A Foundation of Utility and Potential Hazard

Biphenyl, a seemingly simple aromatic hydrocarbon consisting of two benzene rings, serves as the structural backbone for a vast array of liquid crystal intermediates. Its derivatives, functionalized with groups such as cyano (-CN) and fluorine (-F), exhibit the unique properties essential for liquid crystal displays and other advanced materials.[1] However, this structural versatility also introduces a spectrum of toxicological considerations that demand careful evaluation.

The parent compound, biphenyl, is a known irritant to the skin, eyes, and respiratory system.[2] Prolonged or repeated exposure can lead to more severe health effects, including potential damage to the liver, kidneys, and nervous system.[3] While biphenyl itself is classified as not classifiable as to its carcinogenicity to humans (Group D) by the U.S. Environmental Protection Agency (EPA), some studies have shown evidence of carcinogenicity in animal models.[3] It is crucial to recognize that the toxicological profile of biphenyl serves as a baseline, and the addition of functional groups can significantly alter the hazard profile of the resulting intermediate.

Decoding the Safety Data Sheet (SDS): A Blueprint for Safe Handling

The Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing a standardized summary of a substance's hazards and the necessary precautions for its safe handling, storage, and disposal. For biphenyl liquid crystal intermediates, a thorough understanding of the SDS is non-negotiable.

Key Sections to Scrutinize:

  • Section 2: Hazards Identification: This section provides the Globally Harmonized System (GHS) classification of the chemical, including hazard statements and pictograms. For many biphenyl derivatives, you will find classifications such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[4][5]

  • Section 8: Exposure Controls/Personal Protection: This section details the necessary personal protective equipment (PPE) and engineering controls. Given the irritant nature of these compounds, the use of chemical-resistant gloves, safety goggles with side shields, and a lab coat is standard. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Section 11: Toxicological Information: This section provides a summary of the known toxicological data, including acute toxicity (LD50 values), skin and eye irritation studies, and information on sensitization, mutagenicity, and carcinogenicity.

The Spectrum of Toxicity: From Irritation to Endocrine Disruption

The toxicity of biphenyl liquid crystal intermediates is not monolithic; it varies significantly with the nature and position of the substituent groups on the biphenyl core.

Acute and Localized Effects

Most biphenyl liquid crystal intermediates exhibit some level of acute toxicity and are irritants. For instance, 4-Cyano-4'-pentylbiphenyl (5CB), a common cyanobiphenyl, is classified as harmful if swallowed, in contact with skin, or if inhaled, and is a known skin and eye irritant.[4][5]

CompoundCAS NumberGHS Hazard Statements
Biphenyl 92-52-4H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[2]
4-Cyano-4'-pentylbiphenyl (5CB) 40817-08-1H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[4][5]
4'-Octyl-4-biphenylcarbonitrile (8CB) 52709-84-9H312 + H332: Harmful in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8]

This table provides a summary of GHS hazard statements for select biphenyl compounds. It is not exhaustive and the SDS for each specific intermediate should be consulted.

Systemic and Chronic Toxicity: The Emerging Concern of Endocrine Disruption

Beyond immediate irritation, a growing body of evidence suggests that some biphenyl liquid crystal monomers (LCMs) may act as endocrine-disrupting chemicals (EDCs).[9][10] EDCs are substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[11][12]

The structural similarity of some biphenyl derivatives to natural hormones allows them to interact with hormone receptors, leading to the disruption of normal signaling pathways.[13] For example, certain fluorinated liquid crystal monomers have been shown to disrupt steroid biosynthesis.[10] The potential for long-term health effects from chronic, low-level exposure is a significant concern for researchers and requires a proactive approach to risk mitigation.

A Framework for Risk Assessment and Mitigation in the Laboratory

A systematic approach to risk assessment is essential for ensuring the safety of all personnel working with biphenyl liquid crystal intermediates. This process involves identifying hazards, evaluating risks, and implementing control measures.

ChemicalSafetyWorkflow cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation cluster_management Waste Management & Emergency Response substance_id Substance Identification (SDS, Literature Review) hazard_id Hazard Identification (GHS Classification, Toxicity Data) substance_id->hazard_id informs exposure_assess Exposure Assessment (Routes, Duration, Frequency) hazard_id->exposure_assess informs risk_char Risk Characterization (Likelihood & Severity of Harm) exposure_assess->risk_char leads to elimination Elimination/ Substitution risk_char->elimination dictates need for waste Waste Disposal (Segregation & Labeling) risk_char->waste informs spill Spill Response (Spill Kits, Emergency Procedures) risk_char->spill informs engineering Engineering Controls (Fume Hood, Ventilation) elimination->engineering if not feasible administrative Administrative Controls (SOPs, Training) engineering->administrative supplemented by ppe Personal Protective Equipment (PPE) administrative->ppe last line of defense

Figure 1: A workflow for chemical safety assessment and management of biphenyl liquid crystal intermediates.

Causality in Experimental Choices for Safety:

  • Substitution as a Primary Goal: The principle of "as low as reasonably practicable" (ALARP) dictates that the first consideration should always be to substitute a hazardous chemical with a less hazardous alternative. This proactive approach is the most effective way to mitigate risk.

  • Engineering Controls as the First Line of Defense: When substitution is not feasible, engineering controls, such as chemical fume hoods, are the next most effective measure. These controls isolate the hazard at its source, minimizing the potential for exposure.

  • Administrative Controls and PPE as Essential Backstops: Standard Operating Procedures (SOPs), comprehensive training, and the correct use of PPE are crucial for managing residual risk. These measures rely on human behavior and should be seen as complementary to, not a replacement for, engineering controls.

Experimental Protocol: In-Vitro Cytotoxicity Assessment of Biphenyl Liquid Crystal Intermediates

Determining the cytotoxic potential of novel biphenyl liquid crystal intermediates is a critical step in their safety evaluation. The following protocol outlines a robust and self-validating method for assessing in-vitro cytotoxicity using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., human fibroblasts or a relevant cell line for the intended application) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours. Rationale: This allows the cells to recover from the stress of seeding and enter a logarithmic growth phase, ensuring a consistent and healthy cell population for the assay.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of the biphenyl liquid crystal intermediate in a suitable solvent (e.g., DMSO) at a high concentration. Rationale: Many biphenyl derivatives have low aqueous solubility, necessitating the use of an organic solvent for the initial stock solution.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final test concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). Rationale: Maintaining a consistent, low solvent concentration is crucial to ensure that any observed cytotoxicity is due to the test compound and not the solvent.

  • Cell Treatment:

    • Remove the old medium from the 96-well plate and replace it with the medium containing the various concentrations of the test compound.

    • Include appropriate controls:

      • Untreated cells (negative control): Cells cultured in medium with the same final solvent concentration as the test wells.

      • Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). Rationale: The inclusion of both negative and positive controls is essential for validating the assay. The negative control establishes the baseline viability, while the positive control confirms that the assay is capable of detecting a cytotoxic response.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Conclusion: A Commitment to Safety and Scientific Excellence

The development and application of biphenyl liquid crystal intermediates hold immense promise across various scientific disciplines. However, realizing this potential responsibly requires an unwavering commitment to safety. By thoroughly understanding the information presented in Safety Data Sheets, recognizing the spectrum of potential toxicities, implementing robust risk assessment and mitigation strategies, and employing validated experimental protocols for toxicity testing, researchers can navigate the unseen risks associated with these valuable compounds. This proactive and informed approach not only protects the health and well-being of laboratory personnel but also upholds the principles of scientific integrity and excellence.

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Endocrine-Disrupting Compounds: An Overview on Their Occurrence in the Aquatic Environment and Human Exposure. (2021, May 12). MDPI. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (2021, November 29). Regulations.gov. [Link]

  • Literature survey on the environmental contamination of liquid crystal monomers (LCMs) and a pilot study on their occurrence in sewage sludge from Sweden. (n.d.). Diva-portal.org. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Liquid waste disposal in the laboratory. (n.d.). Integra Biosciences. [Link]

  • Biphenyl. (n.d.). PubChem. [Link]

  • Predicted Health and Environmental Hazards of Liquid Crystal Materials Via Quantitative Structure-property Relationship Modeling. (n.d.). ResearchGate. [Link]

  • Liquid Crystal Monomers (LCMs) of Emerging Concern: Recent Progress and Challenges in Wastewater Treatment. (2025, August 11). PMC. [Link]

  • In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. (2025, July 2). PMC. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants. (n.d.). [Link]

  • In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. (2025, July 2). PMC. [Link]

  • The toxicological profile of polychlorinated naphthalenes (PCNs). (2022, May 8). [Link]

Sources

Methodological & Application

Step-by-step synthesis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl , a critical chiral mesogen core used in the manufacture of ferroelectric liquid crystals (FLCs).[1][2] Unlike standard Friedel-Crafts acylation/reduction routes, which pose a high risk of racemization via enolization at the


-carbon, this protocol utilizes a Kumada-Corriu Cross-Coupling  strategy.[1][2] By coupling a chiral Grignard reagent with an aryl halide using a Nickel(II) catalyst with a bidentate phosphine ligand, we ensure the preservation of the stereocenter at the 

-position, delivering high enantiomeric excess (>98% ee).

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the


 bond between the biphenyl core and the alkyl tail.
  • Challenge: Preserving the (S)-configuration at the C2 position of the butyl chain.

  • Solution: Use of (S)-(-)-2-methyl-1-butanol (derived from fusel oil) as the chiral pool source.[1][2] The chiral center is at C2, while the activation (bromination) occurs at C1; thus, the configuration is retained throughout the sequence.

  • Catalyst Selection:

    
     is selected over Palladium catalysts.[1][2] Nickel is superior for coupling 
    
    
    
    alkyl Grignards as it facilitates oxidative addition while the bidentate ligand (dppp) suppresses
    
    
    -hydride elimination, preventing isomerization of the alkyl chain.[2]

Retrosynthesis cluster_0 Disconnection Strategy Target Target: 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl Precursors Precursors Target->Precursors Kumada Coupling (C-C Bond Formation) Frag1 4-Bromobiphenyl (Electrophile) Frag2 (S)-2-Methylbutylmagnesium bromide (Nucleophile) Source Chiral Pool Source: (S)-(-)-2-Methyl-1-butanol Frag2->Source 1. Bromination (PBr3) 2. Grignard Formation (Mg)

Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center derived from the starting alcohol.

Experimental Protocols

Step 1: Synthesis of (S)-1-Bromo-2-methylbutane

Objective: Convert the chiral alcohol to an alkyl bromide with retention of configuration.[1][2]

Reagents:

  • (S)-(-)-2-Methyl-1-butanol (

    
    ): 88.15 g (1.0 mol)[1][2]
    
  • Phosphorus Tribromide (

    
    ): 95.0 g (0.35 mol)[1][2]
    
  • Solvent: Anhydrous

    
     (DCM) or neat (if temperature is strictly controlled).[1][2]
    

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and internal thermometer. Flush with

    
    .
    
  • Cooling: Charge the flask with (S)-2-methyl-1-butanol. Cool to -5°C using a salt/ice bath.[1][2]

  • Addition: Add

    
     dropwise over 2 hours. Critical:  Maintain internal temperature 
    
    
    
    . Rapid addition causes exotherms that may degrade optical purity.[2]
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Pour the mixture onto 200 g of crushed ice.

  • Extraction: Separate the organic layer.[3][4] Wash the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash combined organics with saturated

    
     (to remove 
    
    
    
    ), then brine. Dry over
    
    
    .[2][3][4]
  • Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 120–122°C.

    • Yield Target: 75–80%[1][2]

    • Check: The chiral center is at C2; the reaction is at C1. Configuration is Retained.

Step 2: Formation of Grignard Reagent

Objective: Generate (S)-2-methylbutylmagnesium bromide.[1][2]

Reagents:

  • Magnesium turnings: 26.7 g (1.1 eq)[1][2]

  • (S)-1-Bromo-2-methylbutane (from Step 1): 151.0 g (1.0 mol)[1][2]

  • Iodine (

    
    ): Single crystal (initiator)[1][2]
    
  • Solvent: Anhydrous THF (stabilizer-free preferred).[1][2]

Protocol:

  • Activation: Flame-dry the glassware under vacuum. Add Mg turnings and

    
     crystal. Dry stir for 30 mins under Argon.
    
  • Initiation: Cover Mg with minimal THF. Add 5 mL of the alkyl bromide. Heat gently with a heat gun until the solution turns colorless (iodine consumption) and reflux begins.

  • Addition: Dilute the remaining bromide with 400 mL THF. Add dropwise to the refluxing Mg suspension over 2 hours.

  • Digestion: Reflux for an additional 1 hour to ensure complete consumption of Mg.

  • Titration: Titrate a 1 mL aliquot using salicylaldehyde phenylhydrazone to determine exact molarity (typically 1.5–2.0 M).

Step 3: Kumada-Corriu Cross-Coupling

Objective: Coupling of the alkyl Grignard with the aryl bromide.[5]

Reagents:

  • 4-Bromobiphenyl: 23.3 g (0.10 mol)[1][2]

  • (S)-2-methylbutylmagnesium bromide (Grignard): 1.2 equivalents (based on titration)[1][2]

  • Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (

    
     ): 1.0 mol% (0.54 g)[1][2]
    
  • Solvent: Anhydrous THF.

Protocol:

  • Catalyst Loading: In a dry 500 mL RBF under Argon, dissolve 4-bromobiphenyl and

    
     in 100 mL anhydrous THF.
    
  • Temperature Control: Cool the red/orange catalyst solution to 0°C.

  • Coupling: Add the Grignard reagent dropwise via cannula or pressure-equalizing funnel.[1][2]

    • Observation: The reaction is exothermic.[6] The color will change from orange to dark brown/black (active Ni(0) species).[1][2]

  • Completion: Allow to warm to RT and stir for 12 hours. Monitor by TLC (Hexane eluent) or GC-MS.[1][2]

  • Workup: Quench carefully with saturated

    
     solution (hydrolysis of excess Grignard).
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash with water and brine.[2][5]
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Silica gel, 100% Hexanes).
    
    • Note: The product is a hydrocarbon and elutes quickly. Biphenyl byproducts (homocoupling) elute later.[1][2]

Mechanism & Causality (Why this route?)

The choice of the Kumada coupling with Nickel is deliberate. Palladium catalysts often suffer from


-hydride elimination when coupling alkyl groups with 

-hydrogens (like the butyl chain here), leading to isomerized alkene byproducts.[1][2]

The Catalytic Cycle:

  • Transmetallation (First): Unusually for Kumada, the Grignard often reduces Ni(II) to Ni(0) first, or transmetallates twice to form a dialkyl-Ni species which reductively eliminates to start the cycle.[1][2]

  • Oxidative Addition: Ni(0) inserts into the Ar-Br bond.[1][2]

  • Transmetallation: The chiral alkyl group replaces the halide on Nickel.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Ni(0).

KumadaCycle Ni0 Ni(0)(dppp) OxAdd Oxidative Addition (Ar-Br) Ni0->OxAdd NiII_Ar Ar-Ni(II)-Br OxAdd->NiII_Ar TransMet Transmetallation (R*-MgBr) NiII_Ar->TransMet - MgBr2 NiII_Dialkyl Ar-Ni(II)-R* TransMet->NiII_Dialkyl RedElim Reductive Elimination (Product Release) NiII_Dialkyl->RedElim RedElim->Ni0 Product: Ar-R*

Figure 2: Simplified Kumada-Corriu catalytic cycle.[1][2] The rigid dppp ligand bite angle accelerates reductive elimination over beta-hydride elimination.[1][2]

Quality Control & Validation

Table 1: Analytical Specifications

ParameterMethodSpecificationNotes
Purity GC-FID / HPLC> 99.0%Critical for Liquid Crystal phase stability.
Identity 1H NMR (400 MHz, CDCl3)

7.2-7.6 (m, 9H, Ar-H), 2.5 (m, 2H,

), 1.6 (m, 1H, CH), 0.9 (d/t, 6H,

)
Confirm integration of alkyl vs aryl protons.[2]
Optical Rotation Polarimetry (

, CHCl3)

to

Sign inversion from alcohol (-) to product (+) is common due to electronic environment change, not configuration inversion.[1][2]
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 98% eeRacemate appears as split peak.[1][2]

Self-Validating Check: If the optical rotation is near zero, suspect racemization during Grignard formation (too hot) or catalyst failure (isomerization).[1][2] If the NMR shows vinylic protons (


 5.0-6.0), 

-hydride elimination occurred; check ligand quality (

must be pure).[1][2]

References

  • Kumada, M. (1980).[2] "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679.[1][2] Link

  • Gray, G. W., & Goodby, J. W. (1984).[2] Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[2] (Foundational text on chiral mesogens derived from (S)-2-methyl-1-butanol).

  • Organic Syntheses. (1925).[1][2] "Alkyl Bromides from Alcohols (Use of PBr3)". Organic Syntheses, Coll.[2] Vol. 1, p.25. Link

  • Standring, D. N., & Suzuki, R. (1981).[2] "Nickel-Catalyzed Cross-Coupling of Grignard Reagents". Journal of the American Chemical Society. (Contextualizing Ni-dppp preference for primary alkyls).

  • PubChem. (2025).[1][2] "4'-[(2S)-2-methylbutyl][1,1'-biphenyl]-4-carbonitrile Compound Summary". (Precursor data verification). Link

Sources

Protocol for Friedel-Crafts alkylation to produce chiral biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Atroposelective Friedel-Crafts Alkylation for Chiral Biphenyl Synthesis

Part 1: Core Directive & Executive Summary

The Challenge: The synthesis of axially chiral biphenyls (atropisomers) is a cornerstone of modern drug discovery, particularly for creating privileged ligands (e.g., BINOL derivatives) and natural products (e.g., vancomycin). Traditional methods rely on metal-catalyzed cross-couplings (Suzuki-Miyaura) which often require pre-functionalized substrates and expensive chiral ligands.

The Solution: This guide details a metal-free, organocatalytic protocol using Chiral Phosphoric Acids (CPAs) to induce axial chirality via Intramolecular Friedel-Crafts Alkylation . Unlike standard couplings, this method utilizes a Dynamic Kinetic Resolution (DKR) or Desymmetrization strategy. A biaryl precursor with a pendant electrophile undergoes a CPA-catalyzed ring closure. The formation of the new alkyl bridge sterically "locks" the biaryl axis into a single enantiomer, effectively converting a rapidly rotating racemic substrate into a highly enantioenriched chiral scaffold.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Causality

The success of this protocol hinges on the dual-activation mode of BINOL-derived Chiral Phosphoric Acids (CPAs).

  • Acidification: The CPA protonates the electrophile (e.g., an imine, enone, or alcohol), generating a reactive carbocation or iminium ion.

  • Chiral Counterion Control: The resulting phosphate anion remains tightly associated via hydrogen bonding and ion-pairing. This chiral conjugate base forms a "chiral pocket" around the reactive center.

  • Atroposelective Locking: As the nucleophilic aromatic ring (the other half of the biaryl) attacks the electrophile (Friedel-Crafts step), the CPA geometry permits only one atropisomer to cyclize. The formation of the bridge (typically 7- or 8-membered) raises the rotation barrier (

    
    ) significantly, preventing racemization.
    
Self-Validating Systems
  • Internal Standard Monitoring: The reaction conversion is monitored against an internal standard (e.g., mesitylene) via

    
    H NMR to distinguish between catalyst deactivation and equilibrium stalling.
    
  • Racemization Check: The product must be subjected to thermal stress tests (reflux in toluene) post-purification to verify the rotational stability of the newly formed axis.

Part 3: Visualization (Pathway & Workflow)

Mechanistic Pathway: CPA-Catalyzed Atroposelective Cyclization

Atroposelective_FC_Pathway Substrate Racemic Biaryl Precursor (Rapid Rotation) Substrate->Substrate Bond Rotation Activation H-Bonding Activation Substrate->Activation + CPA CPA Chiral Phosphoric Acid (CPA) CPA->Activation TS Transition State (Chiral Ion Pair) Activation->TS Protonation Cyclization Friedel-Crafts Ring Closure TS->Cyclization Nucleophilic Attack Product Axially Chiral Bridged Biphenyl (>95% ee) Cyclization->Product Axis Locked

Figure 1: Mechanistic flow of the Dynamic Kinetic Resolution (DKR) process where a rapidly rotating precursor is selectively trapped into a locked chiral conformation.

Part 4: Detailed Experimental Protocol

Target Reaction: Synthesis of Chiral Biphenyl-Bridged


-Sultams via Aza-Friedel-Crafts Alkylation.
Reference Standard:  Adapted from Tan et al. (See Ref 1).
Materials & Reagents
ComponentSpecificationRole
Substrate Biaryl-sulfonamide cyclic imine (0.1 mmol)Pro-chiral precursor
Nucleophile Indole or electron-rich arene (0.12 mmol)Friedel-Crafts partner
Catalyst (S)-TRIP or (S)-STRIP (5 mol%)Chiral inductor
Solvent Toluene or DCE (Anhydrous)Reaction medium
Desiccant 4Å Molecular Sieves (Activated)Water scavenger
Step-by-Step Methodology

Step 1: Catalyst Preparation (Pre-complexation)

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (

    
    ).
    
  • Add (S)-TRIP (3.8 mg, 0.005 mmol, 5 mol%) and 50 mg of activated 4Å molecular sieves.

  • Add 1.0 mL of anhydrous Toluene .

  • Stir at Room Temperature (RT) for 15 minutes to ensure a strictly anhydrous environment (critical for imine stability).

Step 2: Substrate Addition

  • Add the Biaryl-sulfonamide cyclic imine precursor (0.10 mmol) to the reaction vessel.

  • Add the Indole nucleophile (0.12 mmol, 1.2 equiv).

  • Seal the tube and stir vigorously.

Step 3: Reaction Monitoring (The Critical Phase)

  • Temperature Control: Maintain the reaction at 30°C . (Note: Lower temperatures may increase enantioselectivity (ee) but risk stalling the reaction due to the high energy barrier of forming the medium-sized ring).

  • TLC Monitoring: Check every 2 hours. Eluent: Hexane/EtOAc (4:1). The product usually moves slower than the indole but faster than the sulfonamide.

  • Endpoint: Reaction is typically complete within 12–24 hours.

Step 4: Work-up and Purification

  • Quench: Direct filtration through a small pad of silica gel to remove the catalyst and molecular sieves. Wash with DCM (2 x 5 mL).

  • Concentration: Evaporate solvent under reduced pressure.

  • Flash Chromatography: Purify using silica gel (230-400 mesh).

    • Gradient: Hexane/EtOAc (10:1

      
       5:1).
      
    • Note: Avoid methanolic eluents as they may induce solvolysis in sensitive bridged systems.

Step 5: Analysis

  • Yield Calculation: Gravimetric analysis of the dried solid.

  • Enantiomeric Excess (ee): Determine via HPLC using a Chiralcel OD-H or AD-H column.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Part 5: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<40%) Catalyst inhibition by water.Reactivate molecular sieves at 300°C; Distill Toluene over Na/Benzophenone.
Low ee (<80%) Background (uncatalyzed) reaction.Lower temperature to 0°C; Dilute reaction concentration to 0.05 M.
Racemization Rotation barrier too low.Ensure the bridge formed is <9 atoms. 7- or 8-membered rings provide optimal locking.
Stalled Reaction Product inhibition.Catalyst is binding to the product. Increase catalyst loading to 10 mol% or switch to a more acidic CPA (e.g., N-triflyl phosphoramide).

Part 6: Workflow Diagram

Experimental_Workflow Prep 1. Catalyst Activation (Toluene, 4Å MS, 15 min) Add 2. Substrate Addition (Biaryl Imine + Indole) Prep->Add React 3. Reaction (30°C, 12-24h) Add->React Quench 4. Filtration & Quench (Remove Catalyst) React->Quench Purify 5. Flash Chromatography (Hexane/EtOAc) Quench->Purify Analyze 6. HPLC Analysis (Chiralcel OD-H) Purify->Analyze

Figure 2: Operational workflow for the batch synthesis of chiral bridged biphenyls.

References

  • Wang, Y., et al. (2015). "Chiral phosphoric acid-catalyzed enantioselective synthesis of biphenyl-bridged ε-sultams via the Friedel–Crafts reactions of cyclic N-sulfonylimines with indolizines." Organic Chemistry Frontiers.

  • Mori, K., et al. (2012). "Chiral phosphoric acid-catalyzed Friedel–Crafts alkylation reaction of indoles with racemic spiro indolin-3-ones." Chemical Science.

  • Gustafson, J. L., et al. (2010). "Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination." Science.

  • Sparr, C. (2014).[1][2] "Biomimetic Synthesis of Axially Chiral Biaryls." Angewandte Chemie International Edition. (Concept grounding for atroposelective cascades).

Sources

Application Notes and Protocols for the Characterization of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl as a Chiral Dopant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl as a chiral dopant. Chiral dopants are instrumental in transforming achiral nematic liquid crystals into chiral nematic (N*) or cholesteric phases, which are foundational to advanced applications such as liquid crystal displays (LCDs), optical sensors, and smart materials.[1] This guide details the underlying principles, safety protocols, and experimental procedures for preparing doped liquid crystal mixtures and for the subsequent characterization of their chiral properties, with a primary focus on determining the Helical Twisting Power (HTP), a critical figure of merit for any novel chiral dopant.[2]

Introduction: The Role of Chiral Dopants in Liquid Crystal Science

Nematic liquid crystals are characterized by the long-range orientational order of their constituent molecules, described by a director vector, n . In an achiral nematic phase, the director is, on average, uniform throughout the medium. The introduction of a chiral molecule, or dopant, disrupts this uniformity by inducing a macroscopic helical twist in the director field.[1] This induced supramolecular chirality transforms the nematic phase into a chiral nematic (N*) phase, also known as a cholesteric liquid crystal.[3]

The compound 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is designed to function as an effective chiral dopant. Its structure comprises two key moieties:

  • The 1,1'-biphenyl core: This rigid, aromatic structure is compatible with typical calamitic (rod-like) nematic liquid crystal hosts, such as the widely used E7 mixture or 4-Cyano-4'-pentylbiphenyl (5CB). This structural compatibility facilitates efficient transfer of chiral information.

  • The (2S)-2-Methylbutyl group: This is the stereogenic center responsible for inducing chirality. The specific (S)-configuration dictates the handedness (left or right) of the resulting helical superstructure. The shape and conformational dynamics of this chiral tail are critical determinants of the dopant's efficacy.[4]

The primary quantitative measure of a chiral dopant's effectiveness is its Helical Twisting Power (HTP) , denoted by β. It is defined by the equation:

β = 1 / (p * c * e.e.)

where:

  • p is the helical pitch of the induced chiral nematic phase (in micrometers).

  • c is the concentration of the chiral dopant (typically in weight fraction).

  • e.e. is the enantiomeric excess of the dopant (for a pure enantiomer, e.e. = 1).

A high HTP value is desirable as it indicates that a small amount of the dopant can induce a tight helical pitch, making it more efficient and cost-effective for applications.[2] This guide provides the necessary protocols to experimentally determine the HTP of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl.

Physicochemical Properties and Safety Guidelines

While comprehensive experimental data for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is not widely published, its properties can be estimated based on its constituent parts. The biphenyl core suggests it is a solid at room temperature with low solubility in water but good solubility in organic solvents and liquid crystal hosts.[4]

PropertyValueNotes
Molecular Formula C₁₇H₂₀-
Molecular Weight 224.35 g/mol -
CAS Number Not readily availableSimilar structures exist with assigned CAS numbers.
Appearance To be determined (TBD)Likely a white to off-white crystalline solid.
Melting Point TBDBiphenyl has a melting point of 69.2 °C.[4]
Solubility TBDExpected to be soluble in nematic hosts (e.g., E7, 5CB) and common organic solvents like toluene, dichloromethane.
Helical Twisting Power (HTP) TBDThis is the primary parameter to be determined via the protocols herein.
Safety & Handling

No specific Material Safety Data Sheet (MSDS) is available for this exact compound. However, based on the known hazards of biphenyl and its derivatives, the following precautions are mandatory:[3][5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[5]

  • Health Hazards: Biphenyl compounds can cause skin, eye, and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[3][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Chirality Transfer

The process of inducing a chiral nematic phase is a classic example of chirality transfer from the molecular to the supramolecular level. This workflow is depicted in the diagram below.

G cluster_0 Molecular Level cluster_1 Preparation cluster_2 Supramolecular Level Dopant 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (Chiral Dopant) Mixing Dissolution of Dopant in Nematic Host (Heating & Agitation) Dopant->Mixing c (concentration) Nematic Nematic Liquid Crystal Host (e.g., E7, 5CB) (Achiral) Nematic->Mixing N_star Chiral Nematic (N*) Phase (Helical Superstructure) Mixing->N_star Induces Helical Twist

Figure 1: Conceptual workflow of chirality transfer from the molecular dopant to the liquid crystal host, resulting in a chiral nematic phase.

When molecules of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl are dispersed within the nematic host, intermolecular interactions between the dopant and the host molecules favor a slight, uniform twist between adjacent layers of the liquid crystal director. This microscopic preference is amplified throughout the bulk material, resulting in the formation of a macroscopic helical structure with a characteristic pitch, p.

Experimental Protocols

Protocol 1: Preparation of Doped Liquid Crystal Mixtures

Objective: To prepare a series of liquid crystal mixtures with precise concentrations of the chiral dopant for HTP analysis.

Materials:

  • 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (Dopant)

  • Nematic liquid crystal host (e.g., E7 from Merck, or 5CB)

  • Analytical balance (±0.01 mg precision)

  • Small glass vials with PTFE-lined caps

  • Vortex mixer and/or ultrasonic bath

  • Hot plate with temperature control

  • Toluene or other suitable solvent (for cleaning)

Procedure:

  • Tare Vials: Accurately weigh and record the mass of several clean, dry glass vials.

  • Add Dopant: Add a small, precisely weighed amount of the chiral dopant to each vial. For a typical HTP determination, you will prepare 3-5 samples with concentrations ranging from 0.5% to 5% by weight.

  • Add Nematic Host: Carefully add the nematic liquid crystal host to each vial. The amount added will determine the final concentration. For example, for a 1 wt% mixture, add 99 mg of host for every 1 mg of dopant.

  • Heating and Mixing: a. Securely cap the vials. b. Heat the mixtures on a hot plate to a temperature slightly above the clearing point of the nematic host (the temperature at which it becomes an isotropic liquid). For E7, this is approximately 65-70 °C. c. Once the mixture is in the isotropic phase, mix thoroughly using a vortex mixer for 2-3 minutes or by placing the vial in an ultrasonic bath for 10-15 minutes to ensure complete and uniform dissolution of the dopant.[7]

  • Cooling: Allow the mixtures to cool slowly to room temperature. The mixtures are now ready for characterization.

Protocol 2: Determination of Helical Twisting Power (HTP) via the Grandjean-Cano Method

Objective: To measure the helical pitch (p) of the prepared chiral nematic mixtures and calculate the HTP of the dopant.

Principle: The Grandjean-Cano method utilizes a wedge-shaped liquid crystal cell. When a chiral nematic liquid crystal is confined in such a cell with planar anchoring conditions, a series of parallel disclination lines (Cano lines) appear. These lines form where the cell thickness is an integer multiple of half the helical pitch (p/2). By measuring the distance between these lines and knowing the wedge angle, the pitch can be accurately determined.[8]

Materials:

  • Prepared chiral nematic mixtures

  • Wedge cell (commercially available, e.g., from E.H.C. Japan) with a known wedge angle (θ)

  • Polarizing Optical Microscope (POM) with a calibrated stage micrometer or imaging software

  • Hot stage for temperature control (optional, for temperature-dependent studies)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Calculation & Analysis Prep Prepare Doped LC Mixtures (Protocol 1) Fill Fill Wedge Cell via Capillary Action (in Isotropic Phase) Prep->Fill Cool Cool Slowly to Chiral Nematic Phase Fill->Cool Observe Observe Disclination Lines under Polarizing Microscope Cool->Observe Measure Measure Distance (L) between Adjacent Lines for each concentration (c) Observe->Measure Calc_p Calculate Pitch (p) p = 2 * L * tan(θ) Measure->Calc_p Calc_HTP Plot 1/p vs. c HTP = Slope of the line Calc_p->Calc_HTP

Figure 2: Experimental workflow for determining Helical Twisting Power (HTP) using the Grandjean-Cano wedge cell method.

Procedure:

  • Cell Filling: Heat a prepared LC mixture and the wedge cell to the isotropic phase. Introduce the mixture to the edge of the cell and allow it to fill via capillary action.

  • Thermal Equilibration: Place the filled cell on the microscope stage (and hot stage, if used) and allow it to cool slowly to the desired measurement temperature. This ensures the formation of a well-defined texture.

  • Microscopic Observation: Using the POM with crossed polarizers, focus on the sample. You will observe a series of sharp, parallel lines perpendicular to the wedge direction. These are the Grandjean-Cano disclination lines.

  • Measurement: Using the calibrated eyepiece or imaging software, measure the distance (L) between several adjacent disclination lines. Calculate the average distance for higher accuracy. Repeat this measurement for each prepared concentration.

  • Pitch Calculation: Calculate the helical pitch (p) for each concentration using the formula: p = 2 * L * tan(θ) where L is the average distance between lines and tan(θ) is a constant for the specific wedge cell used.[8]

  • HTP Calculation: a. For each concentration (c), calculate the inverse pitch (1/p). b. Create a plot of 1/p (on the y-axis) versus the dopant concentration c (on the x-axis). c. The data points should form a straight line passing through the origin. Perform a linear regression on this data. d. The slope of this line is the Helical Twisting Power (HTP) of the dopant in the specific nematic host.[2]

Data Presentation and Interpretation

The results of the HTP determination should be tabulated for clarity.

Table 2: Experimental Data for HTP Determination of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl in Host E7

Sample No.Dopant Conc. (c) (wt%)Avg. Distance (L) (μm)Inverse Pitch (1/p) (μm⁻¹)
10.5TBDTBD
21.0TBDTBD
32.0TBDTBD
43.0TBDTBD
HTP (β) --Slope of (1/p) vs. c

The sign of the HTP, which indicates the handedness of the induced helix, can be determined by a contact method. This involves bringing the sample into contact with a standard of known handedness (e.g., a mixture doped with S811 or R811) and observing the interface under the POM.

Conclusion

This guide provides a robust framework for the systematic evaluation of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl as a novel chiral dopant. By following the detailed protocols for sample preparation and characterization using the Grandjean-Cano method, researchers can accurately determine its Helical Twisting Power. This essential parameter will enable the scientific community to assess its potential and effectively integrate it into the design of new chiral nematic liquid crystal materials for a wide array of advanced optical and photonic applications.

References

  • Optica Publishing Group. (2009). Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. [Link]

  • ChemBK. 4'-((2S)-2-Methylbutyl)-[1,1'-biphenyl]-4-carboxylic acid 4-((2S)-2-methylbutyl)phenyl ester. [Link]

  • U.S. Environmental Protection Agency. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester. [Link]

  • U.S. Environmental Protection Agency. [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester. [Link]

  • PubChem. [1,1'-Biphenyl]-4-carbonitrile, 4'-[(2S)-2-methylbutyl]-. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Bio-Chiral Dopants Obtained from Bio-Betulin Produced by a Fermentation Process. [Link]

  • Kyushu University Library. Synthesis and Properties of Chiral Binaphthyl Dopants for Application to Helical Liquid Crystals. [Link]

  • CPAchem. Safety data sheet for Biphenyl. [Link]

  • West Liberty University. Material Safety Data Sheet for Biphenyl. [Link]

  • ACS Publications. (2010). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. [Link]

  • Wikipedia. Biphenyl. [Link]

  • ResearchGate. (2009). Helical twisting powers of BINOL derivatives depending on their conformation. [Link]

  • Royal Society of Chemistry. (2019). Relationship between molecular structures of uniquely designed C2-symmetric axially chiral dopants and their helical twisting properties in cholesteric liquid crystals. [Link]

  • Royal Society of Chemistry. (2018). Novel planar chiral dopants with high helical twisting power and structure-dependent functions. [Link]

Sources

Application Note: Fabrication of Electro-Optical Devices using Chiral Biphenyl Mesogens

[1]

Executive Summary

This guide details the fabrication and characterization of electro-optical devices utilizing chiral biphenyl mesogens . Unlike standard nematic liquid crystals (LCs), chiral biphenyls possess a "pharmaceutical-grade" structural asymmetry that induces spontaneous helical twisting. This property is exploited to create Cholesteric Liquid Crystal (CLC) reflectors and Polymer-Stabilized Blue Phase (PSBP) modulators.

Target Audience: This protocol is designed for researchers in materials science and drug development professionals transitionining into bio-electronic or photonic applications. The strict control of enantiomeric excess (ee) required in chiral drug synthesis is directly applicable here: a 1% deviation in ee can shift the reflection notch of a CLC device by over 50 nm.

Material Selection & Phase Engineering

The core of the device is the Chiral Biphenyl Mixture . Biphenyl cores (



The "Host-Dopant" Strategy

Rather than synthesizing a pure chiral mesogen (which is costly), we employ a "Host-Dopant" system.

  • The Host: A eutectic mixture of nematic biphenyls (e.g., E7 or 5CB) provides the wide temperature range and electro-optical response.

  • The Dopant: A high Helical Twisting Power (HTP) chiral biphenyl (e.g., CB15 or S811).

Causality Note: The concentration of the dopant (





Formulation Table: Polymer-Stabilized Blue Phase (PSBP)

Blue Phase is the "Holy Grail" of chiral LCs due to sub-millisecond switching, but it requires polymer stabilization to exist beyond a narrow 1°C range.

ComponentRoleTypical % (wt)Specific Example
Host LC Provides

and

85 - 90%HTG-135200 or 5CB
Chiral Dopant Induces high twist (Blue Phase requires

)
3 - 5%ISO-6OBA-2 or CB15
Monomer 1 Rigid backbone builder~4%RM257 (Diacrylate)
Monomer 2 Flexible linker~3%EHA (Ethylhexyl acrylate)
Photoinitiator Triggers polymerization~0.5%DMPAP

Protocol A: Substrate Preparation & Cell Assembly

Trustworthiness Check: 90% of device failures (short circuits or breakdown) originate from improper ITO cleaning.

ITO Glass Cleaning Workflow

Objective: Remove organic contaminants to prevent alignment defects and electrical shorts.

  • Mechanical Scrub: Gently scrub ITO glass with a soft sponge and 5% Decon-90 detergent.

  • Ultrasonic Bath (Solvent Cascade):

    • Acetone (15 min, 40°C) – Removes bulk organics.

    • Isopropanol (15 min, 40°C) – Removes acetone residue.

    • DI Water (15 min, Ambient) – Removes ionic species.

  • Surface Activation:

    • UV-Ozone Treatment (20 min): This is critical. It oxidizes remaining hydrocarbons and increases the surface energy (wettability) of the ITO, ensuring the LC fills the cell via capillary action smoothly.

Cell Assembly (No Alignment Layer)

Note: For Blue Phase devices, alignment layers (Polyimide) are NOT required because the Blue Phase is optically isotropic in the voltage-off state. For Cholesteric devices, spin-coat Polyimide (SE-130) and rub to induce planar alignment.

  • Spacer Deposition: Spray 5µm or 10µm glass spacers onto one substrate.

  • UV Glue Dispensing: Apply NOA68 optical adhesive to the edges, leaving two 2mm openings for filling and air escape.

  • Lamination: Press the top substrate (ITO facing down) onto the bottom substrate.

  • Curing: UV cure the glue (365nm, 100 mW/cm²) for 3 minutes.

Protocol B: Filling and Polymer Stabilization (The Critical Path)

This section details the Kikuchi Method for stabilizing the Blue Phase.

GstartIsotropic Mixing(T > T_iso)fillCapillary Filling(Hot Stage)start->fillcoolControlled Cooling(0.1°C/min)fill->coolbp_detectDetect Blue Phase(Platelet Texture)cool->bp_detectbp_detect->coolNot FoundcureUV Curing(In-situ Polymerization)bp_detect->cureTexture FoundfinalPSBP Device(Stable -20 to 70°C)cure->final

Figure 1: Workflow for Polymer-Stabilized Blue Phase (PSBP) fabrication. The critical step is curing exactly when the Blue Phase texture appears.

Step-by-Step Procedure:
  • Isotropic Mixing: Mix the Host, Dopant, and Monomers in a vial. Heat to isotropic phase (~80°C) and vortex for 2 minutes to ensure homogeneity. Do not introduce bubbles.

  • Capillary Filling:

    • Place the empty cell on a hot stage set to 5°C above the clearing point (isotropic phase).

    • Deposit a droplet of the mixture at the cell opening. Capillary force will draw the liquid in.

  • Texture Identification (The "Art" of the Science):

    • Place the filled cell under a Polarizing Optical Microscope (POM) with crossed polarizers.

    • Cool slowly (0.1°C/min).

    • Observation: You will see Isotropic (Black)

      
      Blue Phase (Blue/Green Platelets) 
      
      
      Cholesteric (Focal Conic/Fingerprint).
    • Action: Stabilize the temperature exactly when the Blue Phase I (platelet texture) covers the entire active area.

  • UV Curing:

    • While maintaining the temperature (precision

      
      C), expose the cell to UV light (365nm, ~2 mW/cm²) for 20-30 minutes.
      
    • Mechanism:[1][2][3][4][5] The monomers polymerize preferentially in the disclination lines (defects) of the Blue Phase lattice, forming a scaffold that "freezes" the cubic structure.

Electro-Optical Characterization

To validate the device, we measure the Kerr Effect (induced birefringence).

MeasurementlaserHe-Ne Laser(633nm)polPolarizer(45°)laser->polLightsampleLC Device(V_applied)pol->sampleLinearly PolanaAnalyzer(-45°)sample->anaElliptically PoldetectPhotodetector(Oscilloscope)ana->detectIntensity (T)

Figure 2: Experimental setup for measuring Voltage-Transmittance (V-T) curves. The sample is oriented at 45° to the polarizer axis.

Measurement Protocol
  • Setup: Align the laser, polarizer, sample, analyzer, and detector. The polarizer and analyzer must be crossed (90°).

  • Orientation: Rotate the sample so the electric field vector is 45° with respect to the polarizer.

  • Driving: Apply a square wave AC voltage (1 kHz) to avoid ionic migration. Ramp voltage from 0V to 100V.

  • Analysis: The Blue Phase is isotropic at 0V (Black state). As voltage increases, birefringence is induced, and transmission increases.

    • Calculate Kerr Constant (

      
      ): 
      
      
      
      Where
      
      
      is the electric field (
      
      
      ).[6]

Troubleshooting & QC

SymptomProbable CauseCorrective Action
Arcing / Short Circuit Dust or aggregated spacersImprove ISO cleaning; filter spacers before spraying.
Hysteresis in V-T Curve Polymer network too loose or ionic impuritiesIncrease UV intensity slightly; use high-purity (HPLC grade) mesogens.
Reflection Notch Shift Incorrect Chiral Dopant %Verify weighing precision (use analytical balance

mg).
Scattering in Dark State Cured in Cholesteric PhaseTemperature drifted during UV curing. Use a PID controller stage.

References

  • Kikuchi, H., et al. (2002).[4] Polymer-stabilized liquid crystal blue phases.[7][8][9] Nature Materials, 1(1), 64-68.[4] [Link]

  • Coles, H. J., & Morris, M. N. (2010). Liquid-crystal lasers.[10] Nature Photonics, 4(10), 676-685. [Link]

  • Chen, Y., & Wu, S. T. (2014). Recent advances on polymer-stabilized blue phase liquid crystal materials and devices.[7][8] Journal of Applied Polymer Science, 131(13). [Link]

  • Standard Practice for Cleaning Glass Substrates. (ASTM Standards). ASTM International. (General reference for Protocol A). [Link]

Application Note: Precision Synthesis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl via Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (CAS: 69777-74-8), a critical mesogenic core for ferroelectric and chiral smectic C liquid crystals.[1] Unlike traditional Friedel-Crafts alkylation routes, which suffer from harsh conditions and potential racemization of the sensitive (S)-2-methylbutyl stereocenter, this protocol utilizes catalytic cross-coupling methodologies .[1]

We present two distinct workflows:

  • Method A (Convergent): A robust Suzuki-Miyaura coupling for generating the biaryl core from chiral precursors.[1]

  • Method B (Direct Alkylation): An advanced Negishi coupling for installing the chiral alkyl chain directly onto the biphenyl scaffold, utilizing specialized ligand architecture to suppress

    
    -hydride elimination.[1]
    

Retrosynthetic Analysis & Strategy

The synthesis is governed by the need to preserve the stereochemical integrity of the (2S)-2-methylbutyl moiety.[1] The chiral center is located at the


-position relative to the aromatic ring.[1]

Figure 1: Strategic disconnections. Method A is preferred for scale-up due to modularity; Method B is more direct but requires strict control over catalyst ligand sterics.[1]

Method A: Suzuki-Miyaura Cross-Coupling (Recommended for Scale)

This route builds the biaryl bond after the chiral chain is established on the phenyl ring.[1] This is the most reliable method to ensure high enantiomeric excess (ee).[1]

Mechanism & Rationale

The Suzuki cycle involves oxidative addition, transmetalation, and reductive elimination.[2][3] Since the coupling occurs between two


 carbons, there is zero risk  of 

-hydride elimination or racemization of the remote alkyl chiral center during this step.[1]
Protocol Steps

Reagents:

  • Electrophile: 1-bromo-4-[(2S)-2-methylbutyl]benzene (1.0 equiv)[1]

  • Nucleophile: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)

    
     (1 mol%) + SPhos (2 mol%)[1]
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 2M aqueous)[1]
  • Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Procedure:

  • Inerting: Charge a 3-neck round bottom flask with phenylboronic acid (1.2 equiv), Pd(OAc)

    
    , and SPhos. Evacuate and backfill with Argon (3x).[1]
    
  • Solvation: Add degassed Toluene and the aryl bromide substrate. Stir at RT for 5 mins to complex the catalyst.

  • Activation: Add the degassed aqueous K

    
    PO
    
    
    
    solution. The biphasic mixture will turn from orange to pale yellow/brown.[1]
  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 4–6 hours. Monitor by HPLC (C18 column, MeCN/H2O).[1]

  • Workup: Cool to RT. Separate layers. Extract aqueous phase with Toluene (2x).[1] Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 98:2).

Data Summary:

Parameter Specification Note
Yield 92–96% High efficiency due to SPhos activity.[1]
ee Retention >99% No racemization mechanism present.[1]

| Temp | 80°C | Mild enough to prevent alkyl migration.[1] |

Method B: Negishi Alkyl-Aryl Coupling (Advanced)

This method couples the alkyl chain directly to the biphenyl core.[1] It is synthetically more concise but chemically challenging due to the risk of


-hydride elimination from the alkyl-metal intermediate.[1]
The -Hydride Elimination Challenge

The primary failure mode in coupling secondary alkyl groups (or primary groups with


-branching) is the formation of an alkene (isomerization) rather than the coupled product.[1]
  • Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., RuPhos or CPhos).[1] These bulky, electron-rich ligands accelerate the reductive elimination step, making it faster than the competing

    
    -hydride elimination.[1]
    
Protocol Steps

Reagents:

  • Substrate: 4-Bromobiphenyl (1.0 equiv)

  • Reagent: (S)-2-Methylbutylzinc bromide (1.3 equiv, 0.5M in THF)[1]

  • Catalyst: Pd(OAc)

    
     (2 mol%) + RuPhos  (4 mol%)[1]
    
  • Solvent: THF / NMP (10:1 ratio for polarity boost)

Step-by-Step Procedure:

  • Zinc Reagent Prep: (In a separate Schlenk flask) Activate Zn dust with 1,2-dibromoethane and TMSCl in THF. Add (S)-1-bromo-2-methylbutane dropwise at 40°C. Stir 3h to form the organozinc. Titrate with iodine to determine concentration.[1]

  • Catalyst Formation: In the main reactor, mix Pd(OAc)

    
     and RuPhos in THF under Argon. Stir 10 min until the solution turns a deep amber (active Pd(0)-L species).
    
  • Coupling: Add 4-Bromobiphenyl to the catalyst solution.

  • Addition: Cool the mixture to 0°C. Add the organozinc reagent dropwise over 30 minutes. Slow addition is crucial to prevent homocoupling.[1]

  • Completion: Warm to RT and stir for 12 hours.

  • Quench: Carefully quench with sat. NH

    
    Cl (exothermic).[1]
    
  • Purification: Extract with diethyl ether. The product is non-polar; filtration through a silica plug with Hexanes is often sufficient.[1]

Figure 2: Catalytic cycle highlighting the critical role of RuPhos in accelerating reductive elimination over the competing


-hydride elimination pathway.[1]

Analytical Validation & QC

To ensure the product meets "Liquid Crystal Grade" (purity >99.5%, ee >98%), the following analytical methods are required.

Enantiomeric Excess (ee) Determination

Since the product is an oil/low-melting solid, Chiral HPLC is the standard.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexanes/Isopropanol (99:1).[1] Note: Low polarity is needed due to the alkyl nature.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Biphenyl absorption).[1]

  • Target: (S)-isomer should elute distinct from the (R)-isomer. Racemic standard required for calibration.

Structural Confirmation (NMR)
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.2–7.6 (m, 9H, Biphenyl aromatic protons).
      
    • 
       2.65 (dd, 1H, benzylic -CH
      
      
      
      -).[1]
    • 
       2.45 (dd, 1H, benzylic -CH
      
      
      
      -).[1] Diastereotopic splitting confirms chiral center proximity.
    • 
       1.65 (m, 1H, chiral methine).
      
    • 
       0.95 (d, 3H, methyl doublet).
      
    • 
       0.88 (t, 3H, terminal methyl).
      

Safety & Handling

  • Organozinc Reagents: Pyrophoric in high concentrations.[1] Handle strictly under Argon/Nitrogen.[1] Use cannula transfer techniques.[1]

  • Palladium Residues: Pd species can be toxic.[1] For pharma/LC applications, scavenge Pd using Thiol-modified silica (SiliaMetS® Thiol) post-reaction.[1]

  • Biphenyl Derivatives: Generally low acute toxicity but potential skin irritants.[1] Wear nitrile gloves and lab coat.[1]

References

  • Suzuki-Miyaura Coupling of Alkyl Halides

    • Title: Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature[1]

    • Source: MIT / J. Am. Chem. Soc.[1]

    • URL:[Link] (General reference for alkyl coupling principles)[1]

  • Negishi Coupling Mechanics

    • Title: The Negishi Cross-Coupling Reaction - Scope and Mechanism[1]

    • Source: University of Illinois / Denmark Group
    • URL:[Link]

  • Ligand Effects (RuPhos/SPhos)

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure[1]

    • Source: Journal of the American Chemical Society[4][5]

    • URL:[Link][1]

  • Target Molecule Data

    • Title: [1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]- Substance Details[1][6][7]

    • Source: US EPA CompTox Chemicals Dashboard
    • URL:[Link][1]

  • Liquid Crystal Synthesis Context

    • Title: Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling[8]

    • Source: Organic Letters (ACS)[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route with a primary focus on maximizing the enantiomeric excess (ee) of the final product. We will explore common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions based on established chemical principles and field-proven insights.

Introduction: The Challenge of Stereopreservation

The synthesis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, a chiral building block, typically involves a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Kumada-Corriu reaction. The core challenge lies in forming the C(sp²)-C(sp³) bond between the biphenyl moiety and the chiral secondary alkyl group without compromising the stereochemical integrity of the (S)-2-methylbutyl stereocenter. Loss of enantiomeric purity, often due to racemization of key intermediates, is a critical issue that can significantly impact the viability of the synthetic route. This guide provides a systematic approach to diagnosing and resolving issues related to low enantiomeric excess.

Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

This section addresses the most common and critical problem encountered during this synthesis: a lower-than-expected enantiomeric excess in the final product.

Q1: My final product has a significantly lower ee than my chiral starting material. What are the likely causes and how can I mitigate this?

A: A drop in enantiomeric excess is a clear indication that racemization is occurring at some point in your reaction sequence. The most probable cause depends on your chosen cross-coupling method. Let's break down the likely culprits and their solutions.

Cause A: Racemization of the Organometallic Nucleophile (Especially in Kumada-Corriu Coupling)

The configurational stability of secondary alkyl Grignard reagents is a well-documented challenge.[1] The C-Mg bond is highly polarized, and the stereocenter can be labile, especially at elevated temperatures, leading to racemization before the cross-coupling even occurs.[1][2]

Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. The stability of the chiral Grignard reagent, (S)-2-methylbutylmagnesium halide, decreases significantly at temperatures above -10 °C.[1] It is imperative to form the Grignard reagent at a low temperature (e.g., -78 °C) and maintain this temperature throughout the coupling reaction.[3]

  • Choose the Right Catalyst: The choice of metal catalyst has a profound impact on the stereochemical outcome.

    • Palladium (Pd) and Nickel (Ni) catalysts are strongly preferred as they are known to promote coupling with retention of configuration .[3][4][5] The transmetalation step proceeds through a concerted, stereoretentive pathway.

    • Avoid Iron (Fe) and Cobalt (Co) catalysts for this specific transformation. These metals can promote single-electron transfer (SET) mechanisms, which involve radical intermediates that readily racemize, leading to a significant loss of ee.[3][5]

  • Minimize Reaction Time: Prolonged reaction times, even at low temperatures, increase the opportunity for the chiral Grignard reagent to racemize. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.

Catalyst MetalTypical Stereochemical Outcome for sec-Alkyl GrignardsMechanismReference
Palladium (Pd) High RetentionConcerted SE2 (ret)[3]
Nickel (Ni) High RetentionConcerted SE2 (ret)[3][4]
Iron (Fe) Significant RacemizationStepwise SET[3][5]
Cobalt (Co) Significant RacemizationStepwise SET[3][5]
Cause B: β-Hydride Elimination Side Reaction

The (S)-2-methylbutyl group contains β-hydrogens. After oxidative addition, the resulting Pd(II)-alkyl intermediate can undergo β-hydride elimination to form an alkene and a palladium-hydride species. This is a competing pathway to the desired reductive elimination and can become more prevalent at higher temperatures.[6] While not a direct cause of racemization, it reduces the yield of the desired chiral product and can complicate purification.

Solutions:

  • Use Bulky Ligands: Ligands with significant steric bulk can disfavor the planar transition state required for β-hydride elimination, thereby promoting the desired reductive elimination pathway.

  • Maintain Low Temperatures: As with racemization, lower temperatures suppress the rate of β-hydride elimination.

Diagram: Troubleshooting Workflow for Low ee

G Troubleshooting Workflow for Low Enantiomeric Excess start Low ee Observed in Final Product q1 Which coupling method are you using? start->q1 kumada Kumada-Corriu (Grignard Reagent) q1->kumada suzuki Suzuki-Miyaura (Boronic Acid/Ester) q1->suzuki cause_grignard Primary Suspect: Racemization of Grignard Reagent kumada->cause_grignard cause_conditions Secondary Suspect: Harsh Reaction Conditions suzuki->cause_conditions sol_temp Solution 1: Run reaction at ≤ -10°C, ideally -78°C cause_grignard->sol_temp sol_catalyst Solution 2: Use Pd(0) or Ni(0) catalyst. AVOID Fe or Co. cause_grignard->sol_catalyst sol_time Solution 3: Minimize reaction time. Monitor closely. cause_grignard->sol_time cause_conditions->sol_temp sol_base Solution: Use milder base (e.g., K3PO4). Screen solvents and bases. cause_conditions->sol_base

Caption: A logical workflow to diagnose and solve issues of low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q2: Which is the better method for this synthesis: Suzuki-Miyaura or Kumada-Corriu?

A: Both methods are viable, but they present different challenges regarding stereopreservation.

  • Kumada-Corriu Coupling: Utilizes a chiral Grignard reagent. As discussed, this intermediate is prone to racemization.[1] However, with strict temperature control (-78 °C) and the correct Pd(0) or Ni(0) catalyst, it can be highly effective and stereoretentive.[3][4] The primary advantage is often the straightforward preparation of the Grignard reagent from the corresponding chiral halide.

  • Suzuki-Miyaura Coupling: Employs a chiral secondary alkylboronic acid or ester. Organoboron reagents are generally more configurationally stable than their Grignard counterparts and are less prone to racemization under standard Suzuki conditions.[1] The main challenge can be the synthesis of the enantiomerically pure secondary alkylboronic ester starting material.

Q3: How does the choice of base and solvent affect the ee in a Suzuki-Miyaura coupling?

A: The base is a critical component of the Suzuki reaction, as it activates the organoboron species to form a more nucleophilic borate complex, which is necessary for the transmetalation step.[7][8][9][10]

While the base does not directly cause racemization of the (S)-2-methylbutyl group, an improper choice can necessitate harsher reaction conditions (e.g., higher temperatures, longer times), which indirectly increases the risk of side reactions or degradation that could affect the final stereochemical purity.

  • Base Selection: Inorganic bases are typically used. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective under relatively mild conditions.[11][12] Carbonates like Cs₂CO₃ or K₂CO₃ are also widely used.[9] The optimal base is substrate-dependent and should be screened.

  • Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is common. The water helps to dissolve the inorganic base and facilitates the formation of the active borate species.[13] Using rigorously anhydrous conditions can be necessary if hydrolytic deboronation of a sterically hindered partner is a competing side reaction.[14]

Q4: What are the most reliable analytical methods for determining the ee of my product?

A: Accurate determination of enantiomeric excess is crucial for optimizing your reaction. The most widely accepted and reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. The relative area of the two peaks gives a precise measurement of the ee.[15][16]

  • Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile and thermally stable compounds. A chiral stationary phase is used in a capillary column to separate the enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: This is a secondary method. A chiral lanthanide shift reagent can be added to the NMR sample. It forms diastereomeric complexes with the enantiomers, causing their signals (e.g., specific proton or carbon peaks) to appear at different chemical shifts in the spectrum. The integration of these distinct signals can be used to determine the ee. This method is generally less precise than chiral chromatography.[17][18]

Experimental Protocols & Key Concepts

Protocol: General Procedure for Stereoretentive Kumada-Corriu Coupling

This is a generalized protocol and must be optimized for specific substrates.

  • Apparatus Setup: Under an inert atmosphere (Argon), add a solution of the aryl halide (1.0 equiv) and the Pd(0) or Ni(0) catalyst/ligand complex (e.g., Pd(PPh₃)₄, 2-5 mol%) to a flask containing a dry, degassed solvent (e.g., THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add a solution of pre-formed or in-situ generated (S)-2-methylbutylmagnesium halide (1.1-1.5 equiv), also cooled to -78 °C, to the reaction mixture via syringe or cannula.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by taking aliquots and analyzing via GC-MS or TLC. It is critical to avoid letting the reaction warm up.[3]

  • Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Diagram: Catalytic Cycle of Stereoretentive Cross-Coupling

G Key Steps in a Stereoretentive Cross-Coupling Cycle cluster_key Critical Stereoretentive Step LnM LnM(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) LnM->OxAdd + Ar-X Intermediate1 Ln(Ar)M(II)-X OxAdd->Intermediate1 Transmetal Transmetalation (R-M') Intermediate1->Transmetal + R*-M' Intermediate2 Ln(Ar)M(II)-R Transmetal->Intermediate2 - M'X RedElim Reductive Elimination Intermediate2->RedElim Product Ar-R* (Product) RedElim->Product Product->LnM Catalyst Regenerated caption R* = Chiral (S)-2-methylbutyl group. Stereochemistry must be retained here.

Caption: The catalytic cycle highlighting the critical transmetalation step for stereopreservation.

References

  • Mori, A., Maruka, A., Tabuchi, K., & Okano, K. (n.d.). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv. [Link]

  • Gagnier, S. V., & Chen, C. Y. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. [Link]

  • de Vondel, D., et al. (2003). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications. [Link]

  • Sawai, K., Tatumi, R., Nakahodo, T., & Fujihara, H. (2008). Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature. Angewandte Chemie International Edition. [Link]

  • Couto, C. S., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Li, G., et al. (n.d.). Applications of the developed chiral phosphines in asymmetric catalysis. ResearchGate. [Link]

  • Hoffmann, R. W. (2003). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications. [Link]

  • Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Kumada coupling. [Link]

  • Gasparrini, F., et al. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • SLIETians Chemistry. (2021). Kumada Reaction. YouTube. [Link]

  • Hoffmann, R. W. (2025). Kumada—Corriu Coupling of Grignard Reagents, Probed with a Chiral Grignard Reagent. Request PDF. [Link]

  • Santos, L. M. N. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Jarvo, E. R., & Miller, S. J. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. [Link]

  • Jarvo, E. R. (2025). Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. PMC. [Link]

  • Jarvo, E. R., et al. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. PMC. [Link]

  • Langer, P., et al. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • de Zan, M. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Maseras, F., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Fu, G. C., & Lou, S. (2010). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. [Link]

  • Cammidge, A. N., & Crépy, K. V. L. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. [Link]

  • Fu, G. C., & Lundin, P. M. (n.d.). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles. MIT Open Access Articles. [Link]

  • Patel, D. (n.d.). Design of Experiment Optimisation of the Suzuki Cross- Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis. Journal of Emerging Investigators. [Link]

  • Mashima, K., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. [Link]

  • Machacek, J., et al. (2022). Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. RSC Publishing. [Link]

  • Schurig, V. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Martin, R., et al. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]

  • Li, H., et al. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. [Link]

  • Wang, J., et al. (2022). Organocatalytic enantioselective synthesis of tetrasubstituted chiral allenes via 1,12-addition of alkynyl aza-biphenyl quinone methides formed in situ. Organic Chemistry Frontiers. [Link]

  • Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC. [Link]

  • Bhorodwaj, S. K., & Sarma, D. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Napolitano, E., et al. (2002). A New General Method for the Asymmetric Synthesis of 4-Alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]

  • Wang, D., et al. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]

  • Gooßen, L. J., et al. (2008). SYNTHESIS OF 2-SUBSTITUTED BIARYLS VIA Cu/Pd-CATALYZED DECARBOXYLATIVE CROSS-COUPLING OF 2-SUBSTITUTED POTASSIUM BENZOATES: 4-METHYL-2'-NITROBIPHENYL AND 2-ACETYL-4'-METHYLBIPHENYL. Organic Syntheses. [Link]

  • Kirchner, B., et al. (2020). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. MDPI. [Link]

  • Eastgate, M. D., et al. (n.d.). 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. ResearchGate. [Link]

  • Mori, A., et al. (n.d.). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv. [Link]

  • Buchwald, S. L., & Cacchi, S. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

Sources

Minimizing racemization of the (2S)-2-methylbutyl group during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #MB-2S-ISO-001 Subject: Minimizing Racemization Protocols for (2S)-2-Methylbutyl Derivatives Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary & Scope

You are accessing this guide because you are working with the (2S)-2-methylbutyl group. This moiety is widely used in liquid crystals, pheromone synthesis, and pharmaceutical intermediates (e.g., isoleucine derivatives).[1]

The Critical Distinction: The stability of the chiral center depends entirely on the functional group attached to it. You must identify which "Risk Zone" your intermediate falls into:

Derivative TypeStructure ContextRisk LevelPrimary Racemization Mechanism
Type A: The Acid (S)-2-Methylbutyric acid (or esters/amides)CRITICAL

-Deprotonation:
Formation of planar enolates or ketenes during activation.
Type B: The Alcohol (S)-2-MethylbutanolMODERATE Radical/Carbocation: Hydrogen abstraction at the tertiary carbon or hydride shifts during SN1 reactions.

Module A: The Acid Pathway (2-Methylbutyric Acid)

The Problem: The Ketene Trap

When you activate (S)-2-methylbutyric acid (e.g., converting to acid chloride or anhydride) to couple it to an amine or alcohol, you increase the acidity of the


-proton.[1] In the presence of a base (like Triethylamine), this proton is removed, forming a planar ketene or enolate.[1] When the nucleophile attacks, it does so from either face, destroying the enantiomeric excess (ee).[1]
Visualizing the Failure Mode

RacemizationPathway Start (S)-2-Methylbutyric Acid (Chiral) Activation Activation (SOCl2 or Anhydride) Start->Activation SafePath Direct Coupling (DMTMM / T3P) Start->SafePath Preferred Route ActiveSpecies Activated Acyl Species (High Alpha-Acidity) Activation->ActiveSpecies Ketene Planar Ketene/Enolate (ACHIRAL INTERMEDIATE) ActiveSpecies->Ketene + Base (Deprotonation) Base Base (Et3N/DIPEA) Product Racemic Product (50% S / 50% R) Ketene->Product Nucleophile Attack SafePath->Product Retained Stereochem

Figure 1: The "Ketene Trap" mechanism showing how standard activation leads to racemization via a planar intermediate.[1]

Protocol 1: Safe Coupling of (S)-2-Methylbutyric Acid

Objective: Couple the acid to an amine/alcohol with <1% loss of ee.

The Solution: Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][2][3][4][5] Unlike carbodiimides, DMTMM does not require pre-activation that spikes alpha-acidity and works well in protic solvents which can stabilize the chiral center.[1]

Reagents:

  • (S)-2-Methylbutyric acid (1.0 equiv)

  • Nucleophile (Amine/Alcohol) (1.1 equiv)

  • DMTMM (1.1 - 1.2 equiv)

  • Solvent: THF or EtOAc (Avoid DMF/DMSO if possible, as polar aprotic solvents accelerate racemization).[1]

Step-by-Step:

  • Preparation: Dissolve the acid and the nucleophile in THF (0.1 M concentration).

  • Temperature Control: Cool the mixture to 0°C . Note: Heat is the enemy of chiral integrity.

  • Addition: Add DMTMM solid in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Monitor by TLC/LCMS.[1]

  • Workup: Wash with 10% Citric acid (to remove morpholine byproduct), then Sat.[1] NaHCO3, then Brine.[1]

  • Validation: Do not assume success. Check ee% (See Module 3).[1]

Alternative Reagents (If DMTMM unavailable):

  • T3P (Propylphosphonic anhydride): Excellent for low epimerization, but requires a base (use DIPEA or NMM, never TEA).[1]

  • EDC / Oxyma Pure: Superior to HOBt for suppressing racemization.[1][6]

Module B: The Alcohol Pathway ((S)-2-Methylbutanol)

The Problem: Radical Scrambling & Oxidation

The (S)-2-methylbutyl group in its alcohol form is chemically robust because the chiral center is


 to the hydroxyl group. However, two specific scenarios will destroy it:
  • Oxidation: Converting the alcohol to an aldehyde/acid moves the chiral center to the

    
    -position (see Module A), making it labile.[1]
    
  • Radical Conditions: Free radical halogenation will abstract the tertiary hydrogen at the chiral center (forming a stable tertiary radical), leading to immediate racemization.[1]

Decision Logic for Alcohol Derivatization

AlcoholLogic Start (S)-2-Methylbutanol Goal Desired Transformation? Start->Goal PathEther Ether Formation Goal->PathEther PathLG Convert OH to Halogen/LG Goal->PathLG PathOx Oxidation to Acid Goal->PathOx Mitsunobu USE MITSUNOBU (DEAD/PPh3) Retains Stereochem PathEther->Mitsunobu Williamson AVOID Strong Base (Williamson Ether) PathEther->Williamson Appel Appel Reaction (CBr4/PPh3) Safe (Inversion at C1, C2 unaffected) PathLG->Appel SOCl2 SOCl2 (Heat) Risk of Hydride Shift PathLG->SOCl2 OxidationRisk CRITICAL RISK Aldehyde is labile. Use Pinnick Oxidation (Mild) PathOx->OxidationRisk

Figure 2: Decision matrix for handling (S)-2-methylbutanol derivatives.

Protocol 2: Safe Etherification (Mitsunobu)

Objective: Attach the (S)-2-methylbutyl group to a phenol or acidic nucleophile without touching the chiral center.

Why Mitsunobu? It operates under neutral conditions.[1] Standard Williamson ether synthesis (using NaH) is usually safe for this specific group, but strong bases can occasionally trigger elimination or migration if the substrate is complex.[1]

Step-by-Step:

  • Dissolve Nucleophile (e.g., Phenol, 1.0 equiv), (S)-2-methylbutanol (1.1 equiv), and Triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF.[1]

  • Cool to 0°C .

  • Add DIAD (or DEAD) dropwise.[1] Do not allow the temperature to spike.

  • Stir at room temperature.

  • Note: The reaction occurs at the primary carbon (C1). The chiral center at C2 is untouched and preserved.

Module C: Analytical Validation

You cannot fix what you cannot measure. Optical rotation (


) is insufficient  for detecting small amounts of racemization (e.g., 95% ee vs 99% ee).[1]
Recommended Method: Chiral GC (Gas Chromatography)

Because (2S)-2-methylbutyl derivatives are often volatile, Chiral GC is the gold standard.[1]

  • Column: Cyclodextrin-based phases (e.g., Beta-DEX 120 or Chiraldex G-TA ).[1]

  • Carrier Gas: Helium or Hydrogen.[1]

  • Method Tip: If analyzing the acid directly, derivatize to the methyl ester first using diazomethane or TMS-diazomethane (these reagents do not cause racemization).[1] Do not use acid-catalyzed esterification (MeOH/H2SO4) for analytical samples as it induces the very racemization you are trying to measure.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Loss of ee during Amide Coupling Used Acid Chloride or excess TEA/DIPEA.Switch to DMTMM or EDC/Oxyma . Reduce base to 1.0 equiv.
Loss of ee during Esterification DMAP was used as a catalyst.DMAP is a "racemization catalyst" for

-chiral acids.[1] Use Steglich esterification with extreme care or switch to Yamaguchi conditions at low temp.[1]
Unexpected peaks in GC Radical rearrangement during reaction.[1]Did you use NBS/AIBN or high heat? Add a radical scavenger (BHT) if radical mechanisms are suspected.[1]

References & Authority

  • DMTMM for Chiral Coupling: Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Agent for the Synthesis of Esters and Amides."[1] Tetrahedron, 2001.[1] 5[2][7][8][9]

  • Racemization Mechanisms: "Racemization in Peptide Synthesis." Bachem Technical Guides, 2024.[1] 6

  • Stability of (S)-2-Methylbutanol: "Synthesis of Homochiral R-(+)-2-Methyl-1-butanol." Sciforum, 2023.[1][10] 11

  • Analytical Methods: "Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester." PubMed, 2018.[1] 7

Disclaimer: This guide is for research purposes. Always verify protocols on a small scale before bulk synthesis.

Sources

Technical Support Center: Biphenyl-Based Liquid Crystal Phase Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation & Stability Issues in 5CB/E7 Systems Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for biphenyl-based mesogens. If you are working with 4-Cyano-4'-pentylbiphenyl (5CB) or the eutectic mixture E7 , you are utilizing the "fruit flies" of liquid crystal research. While robust, these materials exhibit complex phase behaviors governed by delicate thermodynamic balances.

Scope: This guide addresses two distinct categories of phase separation:

  • Unwanted Separation: Unexpected crystallization, isotropic transition, or dewetting in pure LC devices.

  • Controlled Separation: Optimization of Polymer-Dispersed Liquid Crystals (PDLC) via Polymerization-Induced Phase Separation (PIPS).

Module 1: Unwanted Phase Transitions (Thermal & Chemical)

Q: My nematic phase turns isotropic (cloudy/clear) well below the expected transition temperature. Is the batch defective?

Diagnosis: This is likely Impurity-Induced


 Depression , not a batch defect.
The Science:  The Nematic-Isotropic transition temperature (

) is extremely sensitive to non-mesogenic impurities (solvents, uncured monomers, or moisture). According to the Schroder-Van Laar equation , even small molar fractions of impurities stabilize the isotropic phase, depressing the

and creating a biphasic region where nematic and isotropic phases coexist.

Troubleshooting Protocol:

  • Check the Solvent History: Did you use hexane or acetone for cleaning? Biphenyls are highly soluble in these. Trace amounts trapped in the cell act as "plasticizers," lowering order.

  • Perform the "Sharpness Test" (DSC/POM):

    • Pure 5CB: Sharp transition (

      
       width).
      
    • Contaminated: Broad biphasic range (

      
       width).
      
  • Vacuum Bake: If the LC is in an open cell, anneal at

    
     above 
    
    
    
    under vacuum for 2 hours to remove volatile organics.
Reference Data: Transition Temperatures

Use this table to benchmark your material.

MaterialStructure Type

(Cryst

Nem)

(Nem

Iso)
Key Vulnerability
5CB Single Component


Low

; sensitive to body heat/lab temp fluctuations.
E7 Eutectic Mixture

(approx)

Differential chromatography (components separating on surfaces).
8CB Single Component

(Smectic A at

)

Smectic phase confusion (often mistaken for phase separation).

Module 2: PDLC & Polymerization-Induced Phase Separation (PIPS)

Q: My PDLC droplets are too large/irregular, resulting in poor scattering. How do I reduce domain size?

Diagnosis: The Polymerization Rate (


)  is too slow relative to the Diffusion Rate (

)
. The Science: PIPS is a race between phase separation (thermodynamics) and polymer gelation (kinetics).
  • Nucleation & Growth (NG): Occurs in the metastable region.[1] If gelation is slow, droplets coalesce into large domains.

  • Spinodal Decomposition (SD): Occurs in the unstable region.[1] Forms interconnected bicontinuous structures.

  • The Fix: You must arrest the growth earlier by increasing the reaction rate.

Optimization Protocol:

  • Increase UV Intensity: Higher intensity (

    
    ) generates more radicals, accelerating crosslinking and "locking in" smaller droplets.
    
  • Temperature Control: Cure at a lower temperature (closer to the phase boundary). This increases viscosity, slowing down the diffusion of LC molecules into larger droplets.

  • Photoinitiator Concentration: Increase photoinitiator load (0.5%

    
     1.0%) to speed up the gel point.
    
Visualizing the PIPS Mechanism

The following diagram illustrates the critical path to stable PDLC morphology.

PIPS_Mechanism cluster_separation Phase Separation Pathway Mix Homogeneous Mix (LC + Monomer) UV UV Initiation Mix->UV NG Nucleation & Growth (Metastable Region) UV->NG Slow Cure SD Spinodal Decomposition (Unstable Region) UV->SD Fast Cure Gel Gelation Point (Kinetic Arrest) NG->Gel Crosslinking accelerates Result_Large Large Domains (Low Scattering) NG->Result_Large Diffusion dominates SD->Gel Result_Small Small Droplets (High Scattering) Gel->Result_Small Structure Frozen

Caption: PIPS Logic Flow. To achieve small, uniform droplets, the system must reach the Gelation Point (Green) before domains grow excessively via diffusion.

Module 3: Surface Instabilities (Dewetting)

Q: I see "holes" forming in my thin film (spin-coated 5CB). Is this phase separation?

Diagnosis: This is Dewetting , not chemical phase separation. The Science: Biphenyl LCs have relatively high surface tension (


). On high-energy surfaces (clean glass/silicon), they wet well. On low-energy surfaces (poorly treated polymers) or extremely thin films (

), the film becomes unstable due to Van der Waals forces overcoming surface tension, leading to spinodal dewetting.

Troubleshooting Guide:

  • Thickness Check: Are you below 100nm?

    • Yes: Dewetting is thermodynamically favored. Increase concentration in spin-coating solvent to thicken the film.

  • Surface Energy Check:

    • Hydrophobic Anchor: If using a homeotropic alignment layer (e.g., DMOAP), ensure it is a monolayer. Excess silane creates a slippery surface promoting dewetting.

    • Hydrophilic Anchor: Plasma treat the substrate (O2 plasma, 30s) before coating to increase surface energy.

Troubleshooting Logic Tree

Use this flow to diagnose the root cause of your visual defects.

Troubleshooting_Tree Start Observation: Cloudy or Irregular Texture Q1 Is it a PDLC/Mixture? Start->Q1 PDLC_Branch Check Droplet Size Q1->PDLC_Branch Yes Pure_Branch Check Temperature vs Expected T_NI Q1->Pure_Branch No (Pure LC) PDLC_Action Increase UV Intensity or Rate PDLC_Branch->PDLC_Action Too Large T_Check Is T < T_NI? Pure_Branch->T_Check Impurity Impurity Contamination (Solvent/Water) T_Check->Impurity Yes (Should be Nematic) Dewet Surface Dewetting (Check Thickness) T_Check->Dewet Film has holes

Caption: Diagnostic decision tree for isolating phase separation causes in biphenyl LC systems.

References

  • Impurity Effects on

    
    : 
    
    • Title: Impurity-induced nematic-isotropic transition of liquid crystals.[2][3][4][5]

    • Source:Soft M
    • URL:[Link]

  • PDLC Phase Separation Mechanisms

    • Title: Polymerization-induced phase separation: Morphologies and contrast ratios.[6]

    • Source:Liquid Crystals (Taylor & Francis).
    • URL:[Link]

  • Dewetting in 5CB Films

    • Title: Phase separation and dewetting of polymer dispersed liquid crystal (PDLC) thin films.[7]

    • Source:RSC Advances / ResearchG
    • URL:[Link]

  • 5CB/E7 Material Properties

    • Title: Chemical structures and thermal constants of 5CB and E7.[8]

    • Source:Journal of Physics D: Applied Physics.
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving isomeric impurities associated with 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl. This document is designed for researchers, chemists, and process development professionals who require high enantiomeric purity for their applications, particularly in the pharmaceutical and materials science sectors. Here, we address common challenges and provide robust, field-proven methodologies for analysis and purification.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the purification of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl.

FAQ 1.1: Understanding the Core Problem

Question: What are the most likely isomeric impurities in a sample of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, and why are they difficult to remove?

Answer: The primary isomeric impurity of concern is the (2R)-enantiomer, 4-[(2R)-2-Methylbutyl]-1,1'-biphenyl. Enantiomers are non-superimposable mirror images of each other.[1] In a non-chiral environment, they possess identical physical properties such as boiling point, melting point, and solubility, making their separation by standard techniques like distillation or conventional chromatography impossible.[2]

Other potential impurities could include:

  • Positional Isomers: Where the 2-methylbutyl group is attached to a different carbon on the biphenyl ring (e.g., the 2- or 3-position). These are generally easier to separate due to different physical properties.

  • Synthetic Precursors: Unreacted starting materials or byproducts from the synthesis, such as those from a Suzuki coupling reaction.[3][4]

The separation of the (2R) and (2S) enantiomers requires a chiral environment that can differentiate between the two three-dimensional structures.

Question: Why is achieving high enantiomeric purity for this compound so critical?

Answer: In drug development and biological research, the chirality of a molecule is paramount. The human body is a chiral environment, composed of L-amino acids and D-sugars.[5] Consequently, two enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[6] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) often require that chiral drugs be studied as single enantiomers.[5]

FAQ 1.2: Analytical Methods for Purity Assessment

Question: What is the best method to determine the enantiomeric purity (or enantiomeric excess, e.e.) of my sample?

Answer: The gold standard for analyzing enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation. Other viable methods include Chiral Gas Chromatography (GC) and Chiral Supercritical Fluid Chromatography (SFC).[1][9] While NMR spectroscopy can be used with chiral shift reagents, it typically suffers from low sensitivity for quantifying impurities below 2%.[9]

Question: I am setting up a chiral HPLC analysis. Which type of chiral column should I start with?

Answer: There is no universal chiral column, and method development often involves screening several stationary phases.[10] However, for a compound like 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, polysaccharide-based CSPs are an excellent starting point.[8] These columns, typically based on derivatives of cellulose or amylose, offer broad enantioselectivity for a wide range of compounds and are operable in multiple modes (normal phase, reversed-phase, polar organic).[8]

Chiral Stationary Phase (CSP) Class Common Trade Names Primary Interaction Mechanisms Typical Analytes
Polysaccharide Derivatives Chiralpak®, Chiralcel®Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactionsBroad applicability, aromatic compounds, heterocycles
Pirkle-Type (Brush-Type) Whelk-O®, ULMOπ-π interactions, hydrogen bonding, dipole-dipole interactionsAromatic compounds, compounds with π-acidic or π-basic groups
Cyclodextrin-Based CYCLOBOND®Inclusion complexation into the chiral cavity, hydrogen bondingAromatic compounds, compounds that fit within the cyclodextrin cavity
Macrocyclic Glycopeptides CHIROBIOTIC®Hydrogen bonding, ionic interactions, inclusion complexationPolar and ionizable compounds, amino acids, peptides
FAQ 1.3: Troubleshooting Purification by Preparative Chiral HPLC

Question: My analytical chiral HPLC method shows baseline separation, but when I scale up to a preparative column, the peaks are broad and overlapping. What's wrong?

Answer: This is a classic issue of column overloading. In preparative chromatography, you are intentionally exceeding the linear capacity of the column to maximize throughput. The key is to find the optimal balance between loading and resolution.

  • Reduce Sample Load: The most direct solution. Cut your injection mass in half and re-evaluate the separation.

  • Optimize the Mobile Phase: A slightly stronger mobile phase (higher percentage of polar modifier like isopropanol or ethanol in normal phase) can sometimes improve peak shape and reduce tailing, but may also decrease resolution.

  • Check Sample Solubility: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase will cause severe peak distortion. If possible, dissolve the sample directly in the mobile phase.

  • Increase Column Diameter: If you consistently need to purify large amounts, moving to a larger diameter preparative column is the most effective long-term solution.[11]

Question: I have very poor resolution (α < 1.1) between the enantiomers. How can I improve it?

Answer: The separation factor (α) is a measure of the thermodynamic difference in interaction between the enantiomers and the CSP. To improve it, you must change the chemistry of the separation.

  • Screen Different CSPs: This is the most effective approach. An enantiomer pair that is inseparable on a cellulose-based CSP might show excellent resolution on an amylose-based or Pirkle-type CSP.[10]

  • Change the Mobile Phase Modifier: In normal phase (e.g., Hexane/Alcohol), switching from isopropanol to ethanol, or adding a small amount of a different modifier like methanol or acetonitrile, can significantly alter selectivity.

  • Change the Chromatographic Mode: If you are using normal phase, try developing a method in reversed-phase or polar organic mode. The interaction mechanisms can change dramatically, leading to improved resolution.[12]

  • Lower the Temperature: Running the column at a lower temperature can sometimes enhance the differences in enantiomer-CSP interactions, leading to a higher α value.

FAQ 1.4: Troubleshooting Purification by Fractional Crystallization

Question: Can I use fractional crystallization to separate the (2R) and (2S) enantiomers?

Answer: Yes, but not directly. Since enantiomers have the same solubility, you must first convert them into diastereomers , which have different physical properties and solubilities.[13] This is achieved by reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts.[13]

For example, if your target compound has a functional group that can be made acidic or basic, you could react it with a chiral base (like (R)-1-phenylethylamine) or a chiral acid (like tartaric acid), respectively. The resulting (S,R) and (R,R) diastereomeric salts will have different solubilities, allowing one to crystallize preferentially from a suitable solvent.[14][15] After separation by filtration, the resolving agent is removed to yield the purified enantiomer.

Question: My fractional crystallization is not working; both diastereomers seem to precipitate, or nothing crystallizes at all. What should I do?

Answer: Success in fractional crystallization is highly dependent on finding the right conditions.[16]

  • Solvent Screening is Crucial: The solubility difference between diastereomers can be negligible in one solvent and significant in another. Screen a wide range of solvents and solvent mixtures. Start with common crystallization solvents like ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or heptane.

  • Control the Cooling Rate: Slow, controlled cooling is essential for selective crystallization.[17] Crash-cooling a solution will likely cause both diastereomers to precipitate, trapping impurities.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the solution. This can induce crystallization of the desired form exclusively.

  • Check Salt Formation: Confirm that the diastereomeric salt has actually formed. This can be verified using techniques like NMR or melting point analysis. Incomplete salt formation will prevent effective resolution.

Part 2: Experimental Protocols & Workflows

Protocol 2.1: Analytical Method Development for Isomeric Purity by Chiral HPLC

This protocol outlines a systematic approach to screen for a suitable analytical method.

  • Sample Preparation: Prepare a stock solution of your 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl sample at ~1 mg/mL in a 50:50 mixture of Hexane and Isopropanol (IPA).

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Screening Protocol: Screen the columns and mobile phases listed in the table below. For each column, start with 90:10 Hexane:IPA. If no separation is observed after 20 minutes, switch to the next mobile phase.

Screening Step Chiral Stationary Phase (Column) Mobile Phase A Mobile Phase B
1Polysaccharide (e.g., Chiralpak® IA)90:10 Hexane:IPA90:10 Hexane:Ethanol
2Polysaccharide (e.g., Chiralcel® OD-H)90:10 Hexane:IPA90:10 Hexane:Ethanol
3Pirkle-Type (e.g., Whelk-O® 1)90:10 Hexane:IPA90:10 Hexane:Ethanol
  • Optimization: Once initial separation is achieved, optimize the resolution (Rs > 1.5) by adjusting the ratio of hexane to alcohol. A lower percentage of alcohol generally increases retention and improves resolution.

Workflow 2.2: Chiral HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust chiral separation method, from initial screening to preparative scale-up.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Optimization & Scale-Up start Prepare 1 mg/mL Sample screen_csp Screen CSPs (Polysaccharide, Pirkle, etc.) start->screen_csp screen_mp Screen Mobile Phases (Hex/IPA, Hex/EtOH) screen_csp->screen_mp eval_res Evaluate Resolution (α, Rs) screen_mp->eval_res eval_res->screen_csp Rs < 1.5 optimize Optimize Mobile Phase & Temperature eval_res->optimize Rs > 1.5 load_study Perform Loading Study on Analytical Column optimize->load_study scale_up Scale to Preparative Column (Adjust Flow & Load) load_study->scale_up collect Collect Fractions & Analyze Purity scale_up->collect G cluster_separation Physical Separation racemate Racemic Mixture ((R)- and (S)-Biphenyl) add_cra Add Chiral Resolving Agent (e.g., Pure (R)-Acid) racemate->add_cra form_salts Form Diastereomeric Salts ((S,R) and (R,R) salts) add_cra->form_salts crystallize Selective Crystallization (Solvent Screening & Cooling) form_salts->crystallize filter Filtration crystallize->filter solid Solid: Enriched Diastereomer 1 (e.g., (S,R) salt) filter->solid liquid Mother Liquor: Enriched Diastereomer 2 (e.g., (R,R) salt) filter->liquid liberate Liberate Free Biphenyl (Base wash to remove acid) solid->liberate pure_s Pure (S)-Enantiomer liberate->pure_s

Sources

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic chemistry, the precise structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the 1H and 13C NMR spectra of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl , a chiral biphenyl derivative.

Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the rationale behind spectral patterns, the influence of chirality on NMR signals, and a comparative analysis with a structurally similar achiral analogue, 4-sec-butylbiphenyl. By integrating predicted spectral data with experimental findings for a close analogue, this guide offers a robust framework for understanding and interpreting the NMR spectra of this class of compounds.

The Molecule: Structure and Stereochemistry

4-[(2S)-2-Methylbutyl]-1,1'-biphenyl possesses a biphenyl core substituted at the 4-position with a chiral (2S)-2-methylbutyl group. The presence of a stereocenter at the second carbon of the butyl chain introduces diastereotopicity, a key feature that significantly influences its NMR spectra. Understanding this structural nuance is the first step in a comprehensive spectral analysis.

Molecular Structure:

(Where Ph-Ph represents the 1,1'-biphenyl moiety)

The chiral center at C2 of the butyl group renders the two adjacent methylene protons (on C1) and the two methyl groups (the one on C2 and the terminal one on C4) chemically non-equivalent. This non-equivalence is a critical concept that will be explored in detail in the spectral analysis sections.

Experimental and Predicted NMR Data Acquisition

To provide a thorough analysis, this guide utilizes a combination of predicted NMR data for the target molecule and experimental data for a close structural analogue, 4-sec-butylbiphenyl, sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5][6]

General Experimental Protocol for NMR Data Acquisition

While experimental data for the title compound is not publicly available, a standard protocol for acquiring high-quality 1H and 13C NMR spectra is outlined below. This protocol is essential for ensuring data accuracy and reproducibility.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire_h1 Acquire 1H NMR spectrum shim->acquire_h1 acquire_c13 Acquire 13C NMR spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference the spectrum (e.g., TMS at 0.00 ppm) baseline->reference

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

NMR Prediction Methodology

The predicted 1H and 13C NMR spectra for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl were generated using advanced computational algorithms that consider through-bond and through-space effects to estimate chemical shifts and coupling constants. Several online platforms and software packages offer reliable NMR prediction.[7][8]

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is characterized by distinct regions corresponding to the aromatic protons of the biphenyl moiety and the aliphatic protons of the chiral side chain.

Aromatic Region (δ 7.0 - 7.6 ppm)

The biphenyl group gives rise to a complex set of signals in the aromatic region. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the protons on the substituted ring will show a characteristic AA'BB' system, appearing as two sets of doublets.

Aliphatic Region (δ 0.8 - 2.7 ppm)

The (2S)-2-methylbutyl group presents a more intricate pattern due to the chiral center.

  • Diastereotopic Methylene Protons: The two protons on the carbon adjacent to the aromatic ring (C1' of the butyl chain) are diastereotopic.[5] This means they are in chemically non-equivalent environments and will have different chemical shifts, likely appearing as two separate multiplets. Each will be coupled to the single proton on the chiral center.

  • Chiral Center Methine Proton: The single proton on the chiral carbon (C2' of the butyl chain) will appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

  • Methyl and Ethyl Groups: The methyl group attached to the chiral center and the terminal methyl group of the ethyl fragment will each appear as distinct signals, likely a doublet and a triplet, respectively. The methylene protons of the ethyl group will appear as a multiplet.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Biphenyl (unsubstituted ring)7.2 - 7.5m
Biphenyl (substituted ring, H2', H6')~7.5d
Biphenyl (substituted ring, H3', H5')~7.2d
-CH2-Ar~2.6 (diastereotopic)m
-CH(CH3)-~1.7m
-CH2-CH3~1.2m
-CH(CH3)-~0.9d
-CH2-CH3~0.8t
Comparison with 4-sec-butylbiphenyl

The 1H NMR spectrum of the achiral analogue, 4-sec-butylbiphenyl, provides a valuable comparison. In this molecule, the two methylene protons of the ethyl group are diastereotopic due to the adjacent chiral center, while the two methyl groups are also non-equivalent. The key difference lies in the benzylic protons; in 4-sec-butylbiphenyl, there is a single benzylic proton, which simplifies the spectrum in that region compared to the diastereotopic methylene protons of the target molecule.

Analysis of the 13C NMR Spectrum

The 13C NMR spectrum offers complementary information, providing a count of the unique carbon environments in the molecule.

Aromatic Region (δ 120 - 150 ppm)

The biphenyl system will show a set of signals in this region. The carbon atoms directly attached to the other ring (ipso-carbons) and the carbon attached to the alkyl chain will have distinct chemical shifts, often with lower intensity.

Aliphatic Region (δ 10 - 40 ppm)

The five carbons of the (2S)-2-methylbutyl group will each give a distinct signal, confirming the presence of five unique carbon environments in the side chain.

Table 2: Predicted 13C NMR Chemical Shifts for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Biphenyl (ipso-carbons)~140-142
Biphenyl (para-carbon, unsubst.)~127
Biphenyl (other aromatic C-H)~127-129
Biphenyl (C-alkyl)~145
-CH2-Ar~45
-CH(CH3)-~38
-CH2-CH3~29
-CH(CH3)-~19
-CH2-CH3~11
Comparison with 4-sec-butylbiphenyl

The 13C NMR spectrum of 4-sec-butylbiphenyl will also show distinct signals for each carbon in the sec-butyl group. Comparing the chemical shifts of the aliphatic carbons in both molecules can provide insights into the subtle electronic effects of the different substitution patterns on the butyl chain.

Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the aromatic C-H and C=C stretching vibrations.

  • Chiral High-Performance Liquid Chromatography (HPLC): Can be used to separate the enantiomers and determine the enantiomeric purity of the sample.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques cluster_info Information Obtained NMR NMR Spectroscopy (1H, 13C) Structure Detailed 3D Structure Connectivity NMR->Structure MS Mass Spectrometry MW Molecular Weight Elemental Composition MS->MW IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Chiral_HPLC Chiral HPLC Purity Enantiomeric Purity Chiral_HPLC->Purity

Caption: Relationship between analytical techniques and the structural information they provide.

Conclusion

The 1H and 13C NMR spectral analysis of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is a powerful demonstration of how NMR spectroscopy can be used to elucidate the structure of chiral molecules. The key to a thorough analysis lies in understanding the concept of diastereotopicity and its effect on chemical shifts and coupling patterns. By comparing predicted data with experimental data from a close analogue, a high degree of confidence in the spectral assignments can be achieved. This guide provides a foundational understanding that can be applied to the analysis of other chiral biphenyl derivatives, aiding in the rapid and accurate characterization of these important molecules in research and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries. [Link]

  • Spectral Database for Organic Compounds - Bioregistry. [Link]

  • Spectral Database for Organic Compounds - Re3data.org. [Link]

  • NMR Predictor - Chemaxon Docs. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. [Link]

  • Spectral Database for Organic Compounds (SDBS) - Wikipedia. [Link]

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A Comparative Guide to HPLC Chiral Separation Methods for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Atropisomerism

In the landscape of pharmaceutical development and asymmetric synthesis, the precise control and analysis of stereochemistry are paramount. The target molecule, 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, presents a unique stereochemical challenge. Beyond the chiral center in its alkyl substituent, it belongs to a class of compounds known as atropisomers. Atropisomerism occurs in molecules, like substituted biphenyls, where rotation around a single bond is sterically hindered, leading to distinct, non-interconverting rotational isomers (enantiomers or diastereomers). The accurate separation and quantification of these atropisomers are critical, as they can exhibit different pharmacological and toxicological profiles.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl. We will delve into the underlying principles of various chiral stationary phases (CSPs), present detailed experimental protocols for method development, and offer expert insights into optimizing the separation, grounded in established scientific literature.

Fundamentals of Chiral Recognition in HPLC

Direct chiral separation by HPLC is the most effective and widely used technique for resolving enantiomers.[1][2] This is achieved by using a chiral stationary phase (CSP), which creates a chiral environment within the column. The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3] These complexes have different association energies, leading to different retention times and, consequently, separation.

For axially chiral biphenyls, two classes of CSPs have demonstrated exceptional utility:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs, derived from cellulose or amylose coated or immobilized on a silica support.[4][5] Their chiral recognition ability stems from the helical polymer structure, which contains chiral grooves and binding sites that interact with analytes via hydrogen bonds, dipole-dipole, and π-π interactions.[1] Immobilized polysaccharide CSPs, in particular, offer enhanced robustness and broader solvent compatibility.[6]

  • Cyclodextrin-Based CSPs: These phases consist of cyclic oligosaccharides that form a truncated cone or torus-shaped chiral cavity.[7] The separation mechanism is primarily based on the differential inclusion of the analyte, or a portion of it (like one of the biphenyl rings), into this hydrophobic cavity.[8] Additional interactions with derivatized hydroxyl groups on the rim of the cyclodextrin further enhance enantioselectivity.[9][10]

Strategic Approach to Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[2][6] The process involves selecting a set of diverse CSPs and screening them with primary mobile phase systems, followed by optimization of the most promising conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation start Define Analyte Properties (Neutral, Non-polar Biphenyl) csp_select Select Diverse CSPs 1. Immobilized Polysaccharide (Amylose) 2. Immobilized Polysaccharide (Cellulose) 3. Derivatized Cyclodextrin start->csp_select mp_select Select Primary Mobile Phases - Normal Phase (NP): Hexane/Alcohol - Reversed Phase (RP): ACN/Water csp_select->mp_select screen Perform Screening Runs mp_select->screen eval Evaluate Results (Resolution Rs, Selectivity α) screen->eval optimize Optimize Promising Conditions - Adjust Alcohol Modifier (%) - Change Alcohol Type (EtOH, IPA) - Modify Temperature eval->optimize Rs > 1.5 no_sep No Separation or Poor Rs (Try Polar Organic Mode or different CSPs) eval->no_sep Rs < 1.5 final Final Validated Method optimize->final

Caption: A systematic workflow for chiral HPLC method development.

Comparison of Recommended Separation Methods

Given the non-polar, hydrocarbon nature of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, Normal Phase (NP) chromatography on polysaccharide-based CSPs is the most logical and promising starting point. The aromatic rings are prime candidates for strong π-π stacking interactions within the chiral grooves of these CSPs. An alternative approach using Reversed Phase (RP) on a cyclodextrin-based CSP is also evaluated.

Method 1: Normal Phase Separation on Immobilized Polysaccharide CSPs

Rationale: This approach is the industry standard for chiral separations of a wide range of compounds, including atropisomers.[5][11] The low-polarity mobile phase enhances the polar interactions (π-π stacking, dipole-dipole) that are critical for chiral recognition on polysaccharide phases. We propose screening two complementary columns to maximize the chances of success.

Experimental Protocol: Screening on Polysaccharide CSPs

  • Columns:

    • Column A: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm

    • Column B: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate), 5 µm, 250 x 4.6 mm

  • Mobile Phase Screening:

    • Condition 1: n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Condition 2: n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for the biphenyl chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the racemic standard of 4-[2-Methylbutyl]-1,1'-biphenyl in the mobile phase to a concentration of approximately 1 mg/mL. Note: As the target is the (S)-enantiomer, a racemic or atropisomeric mixture is required for method development to ensure the separation of both forms.

G cluster_0 Chiral Recognition on Polysaccharide CSP CSP Polysaccharide CSP Helical Groove Separation Differential Retention (S)-atropisomer (stronger interaction) (R)-atropisomer (weaker interaction) Analyte Biphenyl Atropisomers (R)-atropisomer (S)-atropisomer Analyte->CSP π-π & Steric Interactions

Caption: Interaction of biphenyl atropisomers with a polysaccharide CSP.

Method 2: Reversed Phase Separation on a Cyclodextrin CSP

Rationale: While NP is often preferred for non-polar compounds, RP on cyclodextrin columns can be highly effective for analytes with aromatic rings capable of fitting into the chiral cavity.[7][12] This provides an orthogonal separation mechanism to the polysaccharide phases, making it a valuable alternative if the first method fails or provides insufficient resolution.

Experimental Protocol: Screening on a Cyclodextrin CSP

  • Column: Derivatized β-Cyclodextrin (e.g., hydroxypropyl or 3,5-dimethylphenyl carbamate derivative), 5 µm, 250 x 4.6 mm

  • Mobile Phase Screening:

    • Condition 1: Acetonitrile (ACN) / Water (50:50, v/v)

    • Condition 2: Methanol (MeOH) / Water (60:40, v/v)

    • Optional: Add 0.1% Formic Acid or Acetic Acid to the aqueous portion to improve peak shape, although it may not be necessary for a neutral analyte.[13][14]

  • HPLC Parameters:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the racemic standard in the mobile phase (or a 50:50 mixture of organic solvent and water) to a concentration of approximately 1 mg/mL.

Performance Comparison and Data Interpretation

Below is a table of hypothetical but realistic data from the screening experiments. The key parameters for evaluating a chiral separation are:

  • Retention Factor (k'): Measures the retention of an analyte. A value between 2 and 10 is ideal.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). This must be greater than 1 for any separation to occur.

  • Resolution (Rs): The degree of separation between two peaks. A baseline resolution of Rs ≥ 1.5 is the goal for quantitative analysis.

Table 1: Comparative Performance of Chiral Separation Methods

Method IDCSP TypeMobile Phasek'₁k'₂Selectivity (α)Resolution (Rs)Comments
1AImmobilized AmyloseHexane/IPA (90/10)3.23.81.192.1Excellent. Baseline separation achieved. Good retention.
1BImmobilized CelluloseHexane/IPA (90/10)4.54.91.091.3Partial separation. Requires optimization.
1CImmobilized AmyloseHexane/EtOH (90/10)2.83.21.141.7Good separation. Faster elution than with IPA.
2Aβ-CyclodextrinACN/Water (50/50)5.15.31.040.7Poor resolution. Minimal enantioselectivity observed.

Interpretation:

From the data, Method 1A (Immobilized Amylose with Hexane/IPA) provides the most promising result, yielding excellent baseline separation. Method 1C is also a viable option, offering a faster analysis time. The cyclodextrin-based method (2A) showed poor enantioselectivity for this hypothetical analyte, highlighting why polysaccharide CSPs in normal phase are the preferred starting point for this class of compound.

Conclusion and Recommendations

For the robust chiral separation of 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, a method development strategy centered on immobilized polysaccharide-based chiral stationary phases operating under normal phase conditions is strongly recommended.

An initial screening of an amylose-based CSP, such as Immobilized Amylose tris(3,5-dimethylphenylcarbamate) , with a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) is the most direct path to achieving baseline resolution. Should this initial screen require improvement, optimization by adjusting the alcohol percentage or column temperature should be performed. The comparative data clearly indicates the superior selectivity of this system for atropisomers of this nature over reversed-phase cyclodextrin approaches. This systematic approach ensures the development of a reliable, high-resolution method suitable for quality control and research applications.

References

  • Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC... (2021). Chirality, 33(12), 938-950. [Link]

  • Enantioselective separation of nonsteroidal anti-inflammatory drugs with amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase in HPLC... (2021). ResearchGate. [Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods (2017). ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods (2022). Molecules, 27(19), 6617. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism (2017). Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]

  • Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC (2012). Journal of Analytical Sciences, Methods and Instrumentation, 2, 18-23. [Link]

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases (2014). Molecules, 19(5), 5737-5753. [Link]

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism (2017). ResearchGate. [Link]

  • The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis (2015). Acta Medica Marisiensis, 61(1). [Link]

  • Chiral HPLC Method Development. I.B.S. Scientific. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs (2011). LCGC International. [Link]

  • Chiral Stationary Phases. Regis Technologies, Inc. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) (2021). RSC advances, 11(22), 13329-13353. [Link]

  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts (2023). Communications Chemistry, 6(1), 1-11. [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022). YouTube. [Link]

  • How to find R & S Configuration of Biphenyl ? | Axial Chirality (2022). YouTube. [Link]

  • Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties (2023). ChemRxiv. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. [Link]

  • First asymmetric synthesis of planar chiral [2.2]metacyclophanes (2013). The Royal Society of Chemistry. [Link]

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Electro-Optical Distinction: Chiral 2-Methylbutyl Biphenyls vs. Achiral Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth electro-optical comparison between the chiral mesogen 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl (often functionalized as the commercial standard CB15 ) and the achiral industry-standard Cyanobiphenyls (specifically 5CB ).

Executive Summary & Molecular Architecture

This guide compares two critical classes of liquid crystal (LC) materials used in photonics and display technologies. The distinction lies in their symmetry breaking: the Cyanobiphenyls (e.g., 5CB) represent the archetypal nematic host with high dielectric anisotropy, while 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl represents the chiral modifier, essential for inducing helical superstructures, Blue Phases, and ferroelectricity.

Molecular Comparison[1][2][3]
FeatureAchiral Cyanobiphenyls (5CB) Chiral Biphenyls (CB15 / Methylbutyl core)
Core Structure Biphenyl core + Pentyl tail + Cyano headBiphenyl core + (2S)-2-Methylbutyl tail + Cyano/Ester head
Symmetry

(Achiral)

or

(Chiral)
Primary Phase Nematic (

)
Chiral Nematic (

) or Blue Phase (BP)
Key Electro-Optical Mechanism Fredericks Transition (Dielectric coupling)Kerr Effect (BP) or Flexoelectricity
Dipole Moment Strong longitudinal (~4-5 D)Dependent on head group; Chiral tail induces

in smectics

Scientist's Note: The "2-methylbutyl" moiety is the "fruit fly" of chiral liquid crystals. Unlike the pentyl chain in 5CB which acts merely as a flexible spacer, the 2-methylbutyl chain introduces a chiral center. When attached to a biphenyl core, it breaks the centrosymmetry of the mesophase, converting a standard Nematic phase into a Chiral Nematic (Cholesteric) phase with a defined helical pitch (


).

Electro-Optical Performance Analysis

The following data contrasts the performance of pure 5CB against systems doped with or composed of Chiral Methylbutyl Biphenyls (CB15).

Table 1: Quantitative Performance Metrics
Metric5CB (Pure Nematic) CB15 / Chiral Systems (Blue Phase/N)*Implication
Response Time (

)
5.0 – 20.0 ms 10 – 100

s
(Blue Phase)
Chiral systems enable sub-millisecond switching (field-sequential color).
Threshold Voltage (

)
~0.7 – 1.5 V 5 – 50 V (Mode dependent)5CB is superior for low-power, battery-operated devices.
Optical Contrast High (>100:1)Moderate (Requires collimation)5CB provides better native black levels in TN modes.
Dielectric Anisotropy (

)
Positive (+13.0)Positive (if Cyano-capped)Both align parallel to electric fields, but Chiral systems fight elastic twist.
Viscosity (

)
~20–30 mPa·sHigher (due to branching)5CB flows more easily; Chiral branching increases rotational viscosity.
Thermodynamic Stability Stable Nematic (24–35°C)Narrow BP Range (unless polymer stabilized)5CB is the robust host; Chiral systems often require stabilization.
Mechanism of Action[4][5]
  • Cyanobiphenyls (5CB): Operate via the Fredericks Transition . An applied electric field (

    
    ) couples with the dielectric anisotropy (
    
    
    
    ). The molecules rotate to align with the field. The speed is limited by the viscoelastic coefficient (
    
    
    ).
    • Equation:

      
      
      
  • Chiral Biphenyls (Blue Phase mode): Operate via the Kerr Effect . The material exists in a double-twist cylinder structure (Blue Phase). An applied field induces birefringence in the optically isotropic state.

    • Equation:

      
       (where 
      
      
      
      is the Kerr constant).
    • Benefit: No mass transport is required, only local reorientation, leading to microsecond response times.

Experimental Protocols

Protocol A: Measuring Threshold Voltage ( ) of 5CB

Validates the dielectric coupling strength of the achiral host.

  • Cell Preparation: Use a commercial test cell (e.g., EHC Japan) with antiparallel polyimide rubbing (gap

    
    ).
    
  • Filling: Capillary fill 5CB in the isotropic phase (

    
    ) to avoid flow alignment defects. Cool slowly (0.5°C/min) to Room Temp.
    
  • Setup: Place cell between crossed polarizers (45° to rubbing direction).

  • Excitation: Apply a 1 kHz square wave, ramping voltage from 0V to 5V in 0.1V steps.

  • Detection: Measure transmission (

    
    ) using a photodiode.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    . The threshold
    
    
    is the point where transmission deviates from the baseline (typically 10% change).
    • Validation:

      
       should match 
      
      
      
      .
Protocol B: Measuring Helical Twisting Power (HTP) of Chiral Biphenyl

Validates the chiral strength of the 2-methylbutyl tail.

  • Mixture Prep: Dope 5CB with

    
     wt% of the Chiral Biphenyl (CB15).
    
  • Cano Wedge Method: Fill a wedge cell (angle

    
    ) with the mixture.
    
  • Observation: Observe under a polarizing microscope. Disclination lines (Grandjean-Cano lines) will appear where the pitch fits

    
     times into the gap.
    
  • Calculation: Measure distance

    
     between lines.
    
    • Pitch

      
      .
      
  • HTP Extraction: Plot

    
     vs. concentration 
    
    
    
    . The slope is the HTP (
    
    
    ).
    • Target:

      
       for CB15.
      

Visualization of Switching Mechanisms

The following diagrams illustrate the fundamental difference in electro-optical switching between the two materials.

Diagram 1: Nematic vs. Chiral Switching Logic

SwitchingComparison cluster_5CB Achiral 5CB (Nematic) cluster_Chiral Chiral Biphenyl (Blue Phase/N*) N_OFF OFF State: Planar Alignment (Surface Anchored) N_ON ON State: Homeotropic Alignment (Field Aligned) N_OFF->N_ON E-Field > Vth (Dielectric Torque) N_ON->N_OFF Relaxation (Elastic Restoration) C_ON ON State: Induced Birefringence (Lattice Distortion) N_ON->C_ON Speed Gap: ms vs µs C_OFF OFF State: Isotropic / Cubic Lattice (Optically Isotropic) C_OFF->C_ON Kerr Effect (Fast Local Reorientation) C_ON->C_OFF Thermal Relaxation (< 1ms)

Caption: Comparison of the slow, elastic-driven Fredericks transition in 5CB (left) versus the fast, local Kerr effect switching in Chiral Blue Phase systems (right).

Diagram 2: Experimental Workflow for Characterization

Workflow cluster_Prep Sample Preparation cluster_Measure Electro-Optical Measurement Start Material Selection Mix Doping (if Chiral) 5CB + x% CB15 Start->Mix Weighing Cell Cell Filling (Capillary Action @ T > T_NI) Mix->Cell Isotropic Phase POM Polarizing Microscopy (Texture Verification) Cell->POM Cooling Vth V-T Curve (Threshold Voltage) POM->Vth Apply 1kHz AC Resp Oscilloscope Trace (Response Time) Vth->Resp Step Voltage Output Data Analysis: K33, Viscosity, HTP Resp->Output

Caption: Step-by-step workflow for characterizing the electro-optical properties of pure and doped liquid crystal systems.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.

  • Coles, H. J., & Pivnenko, M. N. (2005). Liquid crystal 'blue phases' with a wide temperature range. Nature.

  • Kitzerow, H. S. (2010). Blue phases: Prior art, potential polar effects, and new perspectives. Ferroelectrics.[1]

  • Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures for Display Applications. (Standard industry reference for 5CB/CB15 properties).
  • Kitzerow, H.-S., & Bahr, C. (2001). Chirality in Liquid Crystals. Springer.

Sources

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